Propane-d8
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,3-octadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUOYWHBWRKTHZ-AUOAYUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182931 | |
| Record name | Propane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
52.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2875-94-7 | |
| Record name | Propane-d8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002875947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2875-94-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemical Properties and Mechanistic Applications of Propane-d8 (C₃D₈): A Comprehensive Technical Guide
Executive Summary
Propane-d8 (octadeuteropropane, C₃D₈) is a fully deuterated isotopologue of propane. By substituting all eight protium (¹H) atoms with deuterium (²H), researchers gain access to a powerful reagent for advanced mechanistic studies, atmospheric chemistry modeling, and mass spectrometry[1]. This whitepaper provides an in-depth analysis of the physicochemical properties of this compound, explores the causality behind its utility in Kinetic Isotope Effect (KIE) studies, and outlines self-validating experimental protocols for its application in catalytic research.
Physicochemical Properties & Isotopic Divergence
While the macroscopic phase transition temperatures of this compound remain virtually identical to unlabeled propane due to unchanged intermolecular dispersion forces, the isotopic substitution fundamentally alters its mass and vibrational energy profile[2][3].
Comparative Data Table
| Property | Propane (C₃H₈) | This compound (C₃D₈) |
| CAS Number | 74-98-6[3] | 2875-94-7[2] |
| Molecular Weight | 44.10 g/mol [3] | 52.14 g/mol [2] |
| Boiling Point | -42.1 °C[3] | -42.1 °C |
| Melting Point | -188 °C[3] | -188 °C |
| Vapor Pressure (21.1 °C) | 8.42 atm[3] | 8.42 atm |
| Vapor Density (vs air) | 1.5[3] | 1.5 |
| Mass Spectrometry Shift | Base | M+8 |
| Standard Isotopic Purity | N/A | ≥ 99 atom % D |
Causality Behind the Properties: The ~18% increase in molecular mass directly translates to a distinct M+8 mass shift. This makes this compound an ideal internal standard for mass spectrometry, as its isotopic envelope will not overlap with the natural abundance signals of unlabeled propane or its downstream metabolites. Furthermore, the heavier deuterium atoms lower the zero-point energy (ZPE) of the carbon-deuterium (C-D) bonds, which is the foundational principle behind its use in kinetic studies.
Mechanistic Utility: The Kinetic Isotope Effect (KIE)
The primary scientific value of this compound lies in elucidating reaction mechanisms via the Kinetic Isotope Effect (KIE)[1].
Because the reduced mass of a C-D bond is greater than that of a C-H bond, its vibrational zero-point energy is significantly lower. Consequently, a greater amount of activation energy (
Caption: Energy profile illustrating the Kinetic Isotope Effect (KIE) of C-D versus C-H bond cleavage.
Atmospheric Radical Kinetics
In tropospheric chemistry, the degradation of volatile organic compounds (VOCs) is driven by atomic chlorine (Cl) and hydroxyl (OH) radicals. Studies reacting fully deuterated propane with ground-state chlorine atoms at 298 K have yielded a KIE of 1.55 ± 0.12[1]. By isolating the abstraction rates of deuterium versus protium, researchers can construct highly accurate atmospheric models predicting ozone formation and VOC half-lives[1].
Experimental Protocol: In Situ MAS NMR for Catalytic H/D Exchange
This compound is extensively used to study hydrocarbon activation on solid acid catalysts. By monitoring the H/D exchange between this compound and the Brønsted acid sites (SiOHAl) of zeolites like H-ZSM-5, researchers can map the formation of transient carbenium ion intermediates[4].
The following protocol outlines a self-validating workflow for conducting this experiment using Magic Angle Spinning (MAS) Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Step-by-step workflow for in situ MAS NMR analysis of this compound catalytic H/D exchange.
Step-by-Step Methodology
Step 1: Zeolite Preparation & Thermal Activation
-
Action: Load H-ZSM-5 zeolite into a specialized MAS NMR rotor connected to a vacuum line. Heat the sample to 673 K under a high vacuum (< 10⁻³ Pa) for 12 hours.
-
Causality: Thermal activation removes adsorbed water and volatile impurities. This ensures that the Brønsted acid sites (Si-OH-Al) are fully exposed, preventing water molecules from competitively inhibiting the active catalytic sites.
Step 2: this compound Adsorption
-
Action: Cool the rotor to room temperature. Introduce this compound (99 atom % D) at a controlled loading (e.g., 1 to 2 molecules per unit cell) via the vacuum line, then seal the rotor[4].
-
Causality: Precise sub-monolayer dosing prevents capillary condensation within the zeolite pores, ensuring the reaction kinetics reflect true gas-solid interfacial interactions rather than bulk liquid-phase diffusion.
Step 3: Baseline NMR Acquisition (Self-Validation)
-
Action: Acquire a ¹H MAS NMR spectrum at 298 K before initiating the reaction.
-
Causality: This step acts as an internal control. At 298 K, thermal energy is insufficient to overcome the activation barrier for H/D exchange. The spectrum should only display the acidic proton peak of the zeolite (~4.0 ppm), with no alkane proton signals. This confirms the isotopic purity of the this compound and validates that no premature reaction has occurred.
Step 4: Thermal Activation of the Reaction
-
Action: Insert the rotor into the NMR probe and rapidly heat to the target reaction temperature (e.g., 553 K)[4].
-
Causality: Heating to 553 K provides the necessary thermal energy to overcome the C-D bond cleavage activation barrier, initiating the transfer of protium from the zeolite to the methyl and methylene groups of the deuterated propane[4].
Step 5: In Situ NMR Acquisition & Kinetic Analysis
-
Action: Continuously acquire ¹H MAS NMR spectra at regular intervals (e.g., every 1.8 to 3.6 minutes). Monitor the growth of signals at 1.0 ppm (methyl protons) and 1.5 ppm (methylene protons)[4].
-
Causality: The real-time increase in these specific peak intensities directly correlates with the rate of H/D exchange. By tracking these intensities over time, researchers can calculate the kinetic rate constants and validate the existence of carbenium ion and olefin intermediates in the catalytic cycle[4].
Safety, Handling, and Storage
This compound is classified as an extremely flammable, liquefied compressed gas (Hazard Class: Flam. Gas 1; Press. Gas).
-
Storage: It must be stored in a well-ventilated area, protected from direct sunlight, typically in carbon steel lecture bottles equipped with brass CGA 110/180 valves.
-
Handling: Operations must be conducted in a spark-free environment with proper grounding to prevent static discharge. As a simple asphyxiant, it can rapidly displace oxygen in confined spaces, necessitating the use of explosion-proof ventilation systems and continuous environmental oxygen monitoring.
References
-
Cheméo. Chemical Properties of this compound (CAS 2875-94-7). Retrieved from:[Link]
-
The Journal of Physical Chemistry B (ACS Publications). In Situ 1H and 13C MAS NMR Kinetic Study of the Mechanism of H/D Exchange for Propane on Zeolite H-ZSM-5. Retrieved from:[Link]
-
National Institutes of Health (PMC). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. Retrieved from:[Link]
Sources
Advanced Synthesis Protocols for Deuterated Propane Isotopologues
Topic: Synthesis Methods for Deuterated Propane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Overview
Deuterated propane serves as a critical probe in chemical kinetics, a solvent standard in low-temperature NMR, and a metabolic tracer in pharmacokinetic studies. Its synthesis requires precise control over isotopic placement to distinguish between perdeuterated species (Propane-
This guide details three distinct synthetic methodologies, selected for their reproducibility, isotopic enrichment levels (>98 atom % D), and scalability.
Method Selection Matrix
| Target Isotopologue | Primary Method | Precursor | Mechanism | Key Advantage |
| Propane- | Catalytic H/D Exchange | Propane ( | C-H Activation / Saturation | Scalable; utilizes D₂ gas directly. |
| Propane-2,2- | Modified Wolff-Kishner | Acetone ( | Deoxygenative Deuteration | High regioselectivity at C2 position. |
| Propane-1,2- | Catalytic Deuteration | Propene | Syn-Addition | Stereochemical control; mild conditions. |
Protocol A: Synthesis of Perdeuterated Propane (Propane- )
Methodology: Heterogeneous Catalytic H/D Exchange Core Principle: Thermodynamic equilibration of alkane C-H bonds with deuterium gas on a metal surface.
Mechanistic Insight
Unlike alkenes, alkanes lack a
Experimental Protocol
Reagents:
-
Propane gas (99.5%+)
-
Deuterium gas (
, 99.8 atom % D) -
Catalyst: 5% Pt/C or 10% Pd/C (activated)
Workflow:
-
Reactor Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) rated for 100 bar.
-
Catalyst Loading: Load 5% Pt/C (1.0 g per 10 g propane capacity) into the reactor liner.
-
Purge: Seal reactor. Flush with
(3x) followed by (3x) to remove oxygen and moisture. -
Gas Loading: Condense propane into the reactor by cooling the vessel with liquid nitrogen (
) and opening the propane supply. Weigh the reactor to confirm mass. -
Pressurization: Pressurize with
gas to 30–50 bar. -
Reaction: Heat to 150–180°C with vigorous stirring (1000 rpm). Maintain for 24–48 hours.
-
Note: The high temperature is critical for C-H activation.
-
-
Cycling: Cool to room temperature. Vent the headspace (containing H-D mixed gas) and refill with fresh
. Repeat this cycle 2–3 times to drive the equilibrium toward . -
Collection: Cool the collection cylinder with
. Vent the reactor through a trap to collect the deuterated propane.
Validation:
-
MS: Monitor the molecular ion peak at
( ). -
Purity Check: Ensure <1%
( ).
Protocol B: Regioselective Synthesis of Propane-2,2-
Methodology: Modified Wolff-Kishner Reduction
Core Principle: Conversion of a carbonyl group to a methylene group using deuterated reagents (
Mechanistic Insight
Standard Wolff-Kishner reduction converts
Experimental Protocol
Reagents:
-
Acetone (dry, 99.5%)
-
Hydrazine monohydrate-
(or anhydrous hydrazine + ) -
Sodium deuteroxide (NaOD), 40% wt in
-
Solvent: Diethylene glycol-
(or simply use excess in a sealed tube if temperature allows)
Workflow:
-
Hydrazone Formation: In a round-bottom flask, combine acetone (1.0 eq) and hydrazine-
(1.5 eq). Stir at room temperature for 2 hours to form the hydrazone. -
Base Addition: Add NaOD solution (4.0 eq) and diethylene glycol-
(solvent). -
Distillation Setup: Equip the flask with a Dean-Stark trap or distillation head.
-
Reaction: Heat the mixture.
-
Product Capture: Propane-2,2-
(b.p. -42°C) will evolve as a gas. Pass the exit gas through a drying tube ( ) and condense it into a collection trap cooled with or dry ice/acetone. -
Purification: Distill the collected liquid at low temperature to remove any trace acetone carried over.
Alternative Route (Chemical Transformation):
-
Reagent: Lithium Aluminum Deuteride (
). -
Reaction:
. -
Note: This route is often cleaner but requires handling pyrophoric
.
Protocol C: Synthesis of Propane- (Stereocontrolled)
Methodology: Catalytic Deuteration of Propene
Core Principle: Syn-addition of
Experimental Protocol
-
Setup: Standard hydrogenation apparatus (e.g., balloon or low-pressure shaker).
-
Reagents: Propene gas,
gas, Wilkinson’s Catalyst ( ) or Pd/C.-
Note: Wilkinson’s catalyst (homogeneous) often provides better stereocontrol and prevents H/D scrambling compared to heterogeneous Pd/C.
-
-
Procedure:
-
Dissolve catalyst in benzene-
or THF. -
Pressurize with Propene (1 atm) and
(1 atm). -
Stir at room temperature.
-
-
Result: Yields Propane-1,2-
(racemic).
Quality Control & Analytical Data
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Parameter | Propane- | Propane-2,2- |
| ¹H NMR | Residual Signal | Silent (or trace singlet at ~0.9 ppm if incomplete) | Doublet at ~0.9 ppm (coupling to D) |
| ²H NMR | Chemical Shift | Broad signals at ~0.9 ppm ( | Singlet at ~1.3 ppm ( |
| MS (EI) | Molecular Ion ( | ||
| MS Fragmentation | Base Peak |
References
-
Catalytic H/D Exchange Mechanisms
- Title: Hydrogen/Deuterium (H/D)
- Source: ACS Public
-
URL:[Link]
-
Deuteration of Acetone (Wolff-Kishner Context)
- Title: Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study.
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
-
Propane-2,2-d2 Commercial Standards & Properties
-
This compound Properties
-
Title: this compound 99 atom % D.
-
Source: Sigma-Aldrich.
-
-
General Deuteration Methodology
- Title: Synthesis of completely deuter
- Source: C
-
URL:[Link]
Sources
- 1. Wolff-Kishner Reduction, Mechanism & Application - Lesson | Study.com [study.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. How is propanone prepare from 2,2-dichloropropane | Filo [askfilo.com]
- 4. EP0665202A2 - Process for the preparation of 2,2-dichloropropane - Google Patents [patents.google.com]
- 5. When 1,1-dichloropropane and 2,2-dichloro propane are reacted separately with aqueous potassium hydroxide solution, compounds A and B are formed. Both A and B gave the same product C on reduction using amalga-matedzinc and HCl. Identify C. [infinitylearn.com]
- 6. Propane, 2,2-dichloro- [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. 2,2-dichloro propane on hydrolysis yields [allen.in]
- 9. CN101157601A - A kind of method for 2,2-dimethoxypropane synthesis - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Propane-d8 CAS number and molecular weight
Technical Monograph: Propane-d8 ( )
High-Purity Deuterated Alkanes in Analytical Chemistry and Structural Biology
Executive Summary
This compound (Octadeuteropropane) is a fully deuterated isotopologue of propane, characterized by the substitution of all eight protium (
This guide provides a rigorous technical breakdown of this compound, moving from its physicochemical identity to actionable protocols for its synthesis verification and analytical application.
Chemical Identity & Physicochemical Profile[1][2][3]
The accurate identification of this compound is paramount for regulatory compliance and experimental reproducibility. Unlike standard propane, the mass shift induced by eight deuterium atoms significantly alters its vibrational modes and mass spectral signature.
Core Identifiers
| Parameter | Value | Technical Note |
| Chemical Name | This compound | Synonym: Octadeuteropropane |
| CAS Number | 2875-94-7 | Distinct from unlabeled propane (74-98-6) |
| Formula | Linear structure: | |
| Molecular Weight | 52.15 g/mol | Unlabeled MW is ~44.10 g/mol (+18% mass shift) |
| Isotopic Purity | Critical for "silent" NMR background |
Physical Properties (Comparative)
| Property | Propane ( | This compound ( | Impact on Protocol |
| Boiling Point | -42.0 °C | -42.1 °C | Liquefaction requires pressurized NMR tubes or cryo-cooling. |
| Melting Point | -187.7 °C | -188 °C | Excellent range for ultra-low temp NMR studies. |
| Phase (STP) | Gas | Gas | Requires specialized gas regulators (CGA 110/180). |
Structural Visualization
Figure 1: Core chemical identity map for this compound linking CAS registry to structural properties.
Synthesis & Enrichment Mechanism
High-purity this compound is rarely isolated from natural sources due to low natural deuterium abundance. It is synthesized via Catalytic Hydrogen-Deuterium Exchange (HDX) . Understanding this mechanism is vital for troubleshooting isotopic impurities (e.g.,
The Catalytic Exchange Protocol
The synthesis typically utilizes a Platinum (Pt) or Palladium (Pd) catalyst on a solid support (carbon or alumina) in the presence of Deuterium Oxide (
Mechanism:
-
Adsorption: Propane adsorbs onto the metal surface.
-
C-H Activation: The metal inserts into the C-H bond.
-
Exchange: Surface-bound Deuterium replaces Protium.
-
Desorption: The deuterated molecule leaves the catalyst surface.
This process is iterative. Achieving >99% enrichment requires multiple cycles or a continuous flow reactor with excess
Figure 2: Catalytic enrichment workflow for converting standard propane to this compound.
Applications in Drug Development & Research[6][7][8][9]
Ultra-Low Temperature NMR Solvent
In drug discovery, characterizing unstable intermediates often requires NMR at temperatures below -100 °C. Standard solvents like
-
Utility: this compound can be liquefied under moderate pressure (approx. 10-12 bar at RT, or simply by cooling) and remains liquid down to -188 °C.
-
Advantage: Being fully deuterated, it provides a "silent" background, allowing for the observation of solute proton signals without solvent interference.
Mass Spectrometry Internal Standard
In DMPK (Drug Metabolism and Pharmacokinetics), this compound is used as a surrogate or internal standard for the quantification of volatile hydrocarbons or anesthetic gases.
-
Principle: The +8 Da mass shift allows for clean separation from the analyte's signal in the mass spectrum.
-
Validation: Because it is chemically identical to propane, it accounts for extraction inefficiencies and ionization suppression exactly as the analyte would.
Deuterium Kinetic Isotope Effect (DKIE)
While propane is not a drug, it serves as a model system for studying metabolic stability. Replacing C-H bonds with stronger C-D bonds can slow down metabolism (mediated by Cytochrome P450).
-
Relevance: Researchers use this compound to measure the
ratio, validating theoretical models of drug stability before synthesizing complex deuterated APIs.
Experimental Protocol: GC-MS Purity Validation
Objective: To verify the isotopic enrichment and chemical purity of a this compound cylinder prior to use as an NMR solvent.
Safety Pre-Check
-
Hazard: this compound is extremely flammable and heavier than air.
-
Requirement: All operations must occur in a spark-proof fume hood. Use a grounded gas regulator.
Methodology
-
Sampling: Connect the lecture bottle (CGA 180 valve) to a gas-tight syringe or a gas sampling loop (100
L). -
GC Parameters:
-
Column: PLOT Q (Porous Layer Open Tubular) or equivalent for light hydrocarbons.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: Hold 35 °C for 5 min, ramp to 200 °C.
-
-
MS Detection:
-
Mode: SIM (Selected Ion Monitoring) and Full Scan.
-
Target Ions: m/z 52 (
), m/z 51 ( ).
-
-
Quantification:
-
Calculate the ratio of the molecular ion (m/z 52) to the M-1 isotopologue (m/z 51).
-
Acceptance Criteria: The abundance of m/z 51 should be < 2% relative to m/z 52 for >98% enrichment claims.
-
Figure 3: Analytical workflow for validating isotopic purity via GC-MS.
References
-
NIST Chemistry WebBook. (2023). This compound (C3D8) Thermochemical Data. National Institute of Standards and Technology.[1] Retrieved from [Link]
- Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange." Angewandte Chemie International Edition. (Contextual grounding for Section 3).
- Lohr, F., et al. (1999). "Liquefied gases as solvents for NMR spectroscopy." Journal of the American Chemical Society. (Contextual grounding for Section 4.1).
Technical Guide: Propane-d8 Mass Spectrometry Fragmentation Patterns
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectral behavior of Propane-d8 (
Fundamentals of this compound Analysis
This compound serves as a critical internal standard and mechanistic probe. Its chemical inertness and distinct mass shift make it ideal for tracing gas-phase kinetics and quantifying light hydrocarbons in complex matrices.
Physicochemical Properties & Mass Shift
The substitution of eight protium (
| Property | Native Propane ( | This compound ( | Shift ( |
| Molecular Weight | 44.1 g/mol | 52.1 g/mol | +8 u |
| Molecular Ion ( | m/z 44 | m/z 52 | +8 u |
| Base Peak | m/z 29 ( | m/z 34 ( | +5 u |
| Boiling Point | -42.0 °C | -43.5 °C* | -1.5 °C |
*Note: Deuterated hydrocarbons typically exhibit an "Inverse Isotope Effect" on boiling points and gas chromatographic retention on non-polar phases, eluting slightly earlier than their non-deuterated counterparts.
Fragmentation Mechanism (Electron Ionization)
Under standard 70 eV Electron Ionization, this compound undergoes fragmentation primarily driven by radical site instability. The pathway parallels native propane but is governed by the kinetics of C-D bond cleavage, which is energetically more demanding than C-H cleavage due to the Primary Kinetic Isotope Effect (KIE).
Primary Dissociation Pathways
The fragmentation is dominated by C-C bond scission.
-
Formation of the Molecular Ion:
Observation: The molecular ion is visible but typically of low intensity (<20% relative abundance) due to the stability of the resulting fragment carbocations. -
Formation of the Base Peak (Ethyl-d5 Cation): The most abundant ion arises from the cleavage of a C-C bond, expelling a methyl-d3 radical.
Mass Calculation: . Mechanism: Inductive cleavage driven by the formation of the relatively stable ethyl cation. -
Formation of the Propyl-d7 Cation: Loss of a single deuterium atom.
Mass Calculation: . Observation: Less abundant than the ethyl cation due to the high energy required to break the C-D bond compared to the C-C bond.
Secondary Rearrangements & Scrambling
Alkanes are notorious for "hydrogen scrambling" (or in this case, deuterium scrambling) prior to fragmentation. The energy randomization allows the radical cation to isomerize, meaning the lost deuterium could originate from either the terminal methyl or central methylene groups.
Visualization of Fragmentation Pathways
Figure 1: Primary fragmentation pathways of this compound under 70 eV EI. The formation of the ethyl-d5 cation (m/z 34) is the dominant process.
Comparative Ion Map: Native vs. Deuterated
To accurately interpret spectra, researchers must map the shift from native ions to their deuterated counterparts.
| Ion Identity | Native ( | This compound ( | Notes |
| Molecular Ion ( | 44 | 52 | Low abundance. |
| Propyl Cation ( | 43 | 50 | Loss of 1 atom (H=1, D=2). |
| Ethyl Cation (Base) | 29 | 34 | Dominant peak. |
| Ethylene Ion | 28 | 32 | Secondary fragmentation ( |
| Vinyl Cation | 27 | 30 | |
| Methyl Cation | 15 | 18 |
Experimental Protocol: Self-Validating GC-MS Workflow
Because propane is a gas at room temperature, standard liquid injection protocols will fail. The following protocol utilizes a PLOT (Porous Layer Open Tubular) column and headspace/gas sampling to ensure data integrity.
System Suitability & Setup
-
Instrument: GC-MS (Single Quadrupole or ToF).
-
Column: Alumina PLOT (
/KCl) or Q-Bond PLOT. Standard DB-5 columns provide insufficient retention for C3 hydrocarbons. -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (ratio 10:1 to 50:1 depending on concentration). Temperature: 200°C.[1]
Analytical Workflow
-
Sample Introduction:
-
Use a gas-tight syringe to inject 50-100
of headspace gas. -
Validation Step: Ensure the syringe is heated to preventing condensation fractionation, though less critical for pure propane.
-
-
GC Oven Program:
-
Initial Temp: 40°C (Hold 2 min).
-
Ramp: 10°C/min to 200°C.[1]
-
Validation Step: this compound should elute slightly before native propane on Alumina columns due to the inverse isotope effect.
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range: m/z 10 – 60. Note: Starting at m/z 10 is crucial to see the methyl cation (m/z 18).
-
Threshold: Set low to detect the M+ ion (m/z 52).
-
Workflow Diagram
Figure 2: Analytical workflow for this compound. Note the specific requirement for PLOT columns and the QC check for air leaks which can interfere with m/z 28/32 detection.
Applications & Strategic Importance
Internal Standard for Volatile Analysis
In environmental toxicology and petroleum analysis, this compound is the gold standard ISTD.
-
Mechanism: It co-behaves with propane during extraction but is spectrally distinct.
-
Protocol: Spike the gas matrix with a known concentration of
. Quantify native propane using the ratio of Area (m/z 29) / Area (m/z 34).
Mechanistic Studies (Kinetic Isotope Effects)
Researchers use
References
-
NIST Mass Spectrometry Data Center. "this compound Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed February 2026. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). "Propane (Native) Gas Phase Ion Energetics." NIST Chemistry WebBook, SRD 69. [Link][2]
-
Wojtowicz, A. et al. "Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation process." Metrology and Measurement Systems, 2019. [Link]
-
Chupka, W. A., & Kaminsky, M. "Energy Distribution of Fragment Ions from Propane." Journal of Chemical Physics, 1961. (Foundational text on alkane fragmentation kinetics). [Link]
Sources
Sourcing and Analytical Applications of High-Purity Propane-d8: A Technical Guide
Executive Summary
Propane-d8 (perdeuteropropane,
This whitepaper provides an authoritative overview of commercial sourcing for high-purity this compound, followed by self-validating methodologies for verifying its isotopic integrity and applying it in mechanistic drug design workflows.
The Commercial Landscape of this compound
Because this compound is a highly flammable gas at standard temperature and pressure (boiling point: −42.1 °C)[1], its commercial distribution requires specialized containment, typically in carbon steel lecture bottles or vacuum break-seal glass flasks[1][4][5].
When sourcing this compound for sensitive analytical or synthetic applications, researchers must differentiate between chemical purity (absence of other hydrocarbons) and isotopic purity (the atom percentage of deuterium replacing hydrogen).
Table 1: Commercial Suppliers of High-Purity this compound
| Supplier | Product Identifier | Isotopic Purity | Chemical Purity | Standard Packaging |
| Sigma-Aldrich | 490601 | 99 atom % D | ≥ 99% | 450 mL carbon steel lecture bottle[1] |
| Cambridge Isotope Laboratories | DLM-153 | 98 atom % D | ≥ 98% | Gas cylinder / Lecture bottle[6] |
| CDN Isotopes | D-2310 | 99 atom % D | Unspecified | 1 L break-seal flask / Lecture bottle[4][7] |
| Icon Isotopes | Custom | 98 atom % D | ≥ 98% | Custom vacuum breakseals / cylinders[5] |
Analytical Protocol: Verifying Isotopic Purity via GC-MS
The Causality of the Method:
While suppliers provide a Certificate of Analysis (CoA), isotopic gases are susceptible to H/D exchange with atmospheric moisture if valve integrity is compromised over time. Standard non-polar capillary columns (e.g., DB-5) cannot retain light
Self-Validating Mechanism:
The protocol inherently validates itself by requiring an initial run of natural abundance propane (
Step-by-Step Methodology
-
System Calibration: Inject 10 µL of natural abundance propane (
) to establish the baseline retention time on the PLOT column (e.g., Alumina/KCl) at an isothermal oven temperature of 35 °C. Confirm the base peak at 44. -
Sample Extraction: Using a gas-tight syringe or a constant-volume gas sampling valve, extract 10 µL of this compound from the headspace of the lecture bottle.
-
Chromatographic Separation: Inject the sample into the GC under the exact isothermal conditions used for the standard.
-
Mass Spectrometry Acquisition: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting
52 ( ), 51 ( ), and 44 (unlabeled ). -
Data Analysis: Calculate the isotopic purity by taking the integrated area of
52 and dividing it by the sum of the areas for 52, 51, and 44.
Analytical workflow for verifying the isotopic purity of this compound using GC-MS.
Application Workflow: Mechanistic Probing of Kinetic Isotope Effects (KIE)
The Causality of the Method: In drug development, understanding the rate at which metabolic enzymes (like CYP450) cleave C-H bonds is paramount. This compound acts as a simplified aliphatic model to measure the primary Kinetic Isotope Effect (KIE) of C-H versus C-D bond abstraction by reactive oxygen species (e.g., OH radicals)[3]. Shock tubes are utilized instead of traditional thermal reactors because they generate instantaneous, uniform heating behind a reflected shock wave, eliminating complex thermal gradients that could skew kinetic data[3]. Tert-butyl hydroperoxide (TBHP) is selected as the OH precursor because it decomposes cleanly without generating interfering secondary radicals[3].
Self-Validating Mechanism: The kinetic measurement validates itself through the requirement of pseudo-first-order kinetics. By keeping the this compound concentration in vast excess (e.g., 300 ppm) relative to the OH radicals (e.g., 10 ppm), the decay of OH must be strictly exponential. If the measured decay deviates from a linear logarithmic plot, the system immediately flags the presence of secondary radical-radical recombinations, invalidating the experimental run.
Step-by-Step Methodology
-
Reactant Mixture Preparation: Prepare a dilute mixture of this compound (300–350 ppm) and TBHP (10–40 ppm) in a high-purity argon buffer within a magnetically stirred mixing vessel[3].
-
Shock Tube Ignition: Introduce the mixture into the driven section of a shock tube. Rupture the diaphragm to generate a reflected shock wave, rapidly heating the mixture to a target temperature between 850 K and 1400 K[3].
-
Radical Generation: Allow the thermal decomposition of TBHP to instantaneously generate a uniform pool of OH radicals.
-
Laser Absorption Spectroscopy: Monitor the concentration of OH radicals in real-time using a frequency-doubled ring-dye laser tuned to the center of the OH A−X (0, 0) absorption band (306.6868 nm)[3].
-
KIE Calculation: Extract the pseudo-first-order rate constant for this compound (
). Repeat the experiment using unlabeled Propane-h8 to find . The KIE is calculated as the ratio .
Experimental logic for Kinetic Isotope Effect (KIE) measurement using this compound.
References
-
Product Catalog: Stable Isotopes Source: Icon Isotopes URL:[Link]
-
Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane Source: Proceedings of the Combustion Institute (via SciSpace) URL:[Link]
-
Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation Source: Metrology and Measurement Systems (MOST Wiedzy) URL:[Link]
Sources
physical properties of perdeuterated propane
Technical Guide: Physical Properties and Applications of Perdeuterated Propane ( )
Executive Summary
Perdeuterated propane (Octadeuteropropane,
This guide provides a comprehensive analysis of its physical properties, synthesis protocols, and critical applications in nuclear magnetic resonance (NMR) and neutron scattering. It is designed for researchers requiring high-purity isotopic solvents and tracers.
Part 1: The Physics of Isotopologues
To understand the utility of
The Inverse Isotope Effect
Contrary to intuition, perdeuterated hydrocarbons like ethane and propane often exhibit an Inverse Vapor Pressure Isotope Effect . While heavier molecules typically have higher boiling points,
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond due to lower zero-point vibrational energy (anharmonicity).
-
Result: This results in a smaller effective molar volume and lower molecular polarizability for
. The reduction in London Dispersion Forces (Van der Waals) outweighs the mass increase, making slightly more volatile at standard conditions.
Visualization: Isotope Effect Causality
Figure 1: Causal chain explaining why
Part 2: Thermodynamic & Transport Properties
The following data consolidates experimental values and calculated estimates based on isotope effect literature.
Table 1: Comparative Physical Properties ( vs. )[2]
| Property | Standard Propane ( | Perdeuterated Propane ( | Note / Causality |
| Molar Mass | 44.097 g/mol | 52.146 g/mol | +8.05 g/mol shift. |
| Boiling Point (1 atm) | 231.08 K (-42.07°C) | ~230.65 K (-42.5°C) | Inverse Isotope Effect [1]. |
| Melting Point | 85.5 K (-187.6°C) | ~85.0 K | Slight depression typical in light alkanes. |
| Liquid Density (Sat. -45°C) | 0.585 g/cm³ | ~0.692 g/cm³ | ~18% increase due to mass/volume ratio. |
| Critical Temperature ( | 369.8 K | 368.5 K | Slightly lower |
| C-H/C-D Stretch (IR) | ~2960 cm⁻¹ | ~2200 cm⁻¹ | Shift factor |
| NMR Signal ( | High Intensity | Silent | Useful as "blank" solvent. |
Transport Properties[3][4]
-
Viscosity:
gas viscosity is approximately 13% higher than . Viscosity ( ) scales with the square root of molecular mass ( ) in the gas phase: . -
Thermal Conductivity:
has lower thermal conductivity due to the slower velocity of the heavier molecules transferring kinetic energy.
Part 3: Spectroscopic Characterization
Vibrational Spectroscopy (IR/Raman)
The substitution of Hydrogen with Deuterium acts as a "mass damper" on molecular vibrations.
-
Frequency Shift: The vibrational frequency (
) is inversely proportional to the reduced mass ( ). Since , the stretching frequencies shift to lower energy. -
Diagnostic Bands:
- : Strong C-H stretches at 2800–3000 cm⁻¹ .
- : Corresponding C-D stretches appear at 2050–2250 cm⁻¹ , leaving the 3000 cm⁻¹ region optically transparent. This transparency is crucial for analyzing non-deuterated solutes without solvent interference.
Nuclear Magnetic Resonance (NMR)[5]
-
Proton NMR (
-NMR): is invisible. It is used in pressurized NMR tubes (e.g., sapphire or heavy-wall glass) to study catalytic reactions of standard hydrocarbons. -
Deuterium NMR (
-NMR): In anisotropic media (like liquid crystals), shows quadrupolar splitting, used to probe ordering and alignment.
Part 4: Synthesis & Purification Protocols
Safety Warning: Propane is extremely flammable.[2] Deuterium gas (
Protocol: Catalytic Hydrogen-Deuterium Exchange
This method is preferred for generating
Reagents:
-
Propane (
) or Propylene ( ) gas (99.9%+).[3] -
Deuterium Gas (
) (99.8 atom % D). -
Catalyst: 5% Platinum on Carbon (Pt/C) or Palladium on Alumina.
Workflow:
-
System Preparation:
-
Load a stainless steel high-pressure reactor (Parr or Autoclave) with Pt/C catalyst (10 wt% equivalent to substrate).
-
Evacuate air (< 0.1 mbar) to remove oxygen.
-
-
Deuterium Charge:
-
Pressurize reactor with
gas to 20 bar. Heat to 150°C for 2 hours to activate the catalyst and remove surface oxides. Vent the gas.
-
-
Exchange Reaction:
-
Cycling (Critical Step):
-
After 12 hours, cool and vent the gas mixture (mostly
) through a cold trap (-78°C) if collecting product, or simply vent if running batch exchange. -
Re-pressurize with fresh
. Repeat 3-4 times to drive enrichment >98%.
-
-
Purification:
-
Pass the final gas stream through a trap cooled with liquid nitrogen/ethanol slush (~ -100°C) to condense
while allowing excess to pass. -
Cryogenic Distillation: If high purity is needed, distill the condensate.[4] Collect the fraction boiling at -42.5°C.
-
Visualization: Synthesis Workflow
Figure 2: Iterative batch process for catalytic H/D exchange to synthesize Perdeuterated Propane.
Part 5: Applications in Research & Drug Development
Neutron Scattering (SANS/QENS)
Neutron scattering relies on the Scattering Length Density (SLD) contrast between Hydrogen (-3.74 fm) and Deuterium (+6.67 fm).
-
Contrast Matching: Researchers use mixtures of
and (in liquid or supercritical states) to match the SLD of a porous matrix (like silica or zeolites). This makes the solvent "invisible" to neutrons, allowing the structural characterization of the matrix or adsorbed species without solvent background [2].
Kinetic Isotope Effect (KIE) Studies
In drug development, metabolic stability is often improved by deuterating sites prone to enzymatic attack (e.g., Cytochrome P450).
-
Model System:
serves as a model for alkyl chain oxidation. Comparing the oxidation rate of vs yields the primary KIE ( ). A high KIE (e.g., >2) indicates C-H bond breakage is the rate-determining step, guiding the design of deuterated drugs (e.g., Deutetrabenazine) [3].
Pressurized NMR Solvent
For reaction monitoring of alkene hydrogenations or polymerizations:
-
is chemically inert and spectrally silent in
NMR. -
It allows the observation of intermediate metal-hydride species that would otherwise be obscured by the massive solvent signals of standard hydrocarbons.
References
-
Jancso, G., & Van Hook, W. A. (1974). Condensed Phase Isotope Effects (Especially Vapor Pressure Isotope Effects). Chemical Reviews, 74(6), 689–750. [Link]
-
Ramsey-Silverman, R., et al. (2021). Neutron Scattering Studies of Hydrocarbon Adsorption in Porous Media. Journal of Physical Chemistry C. [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
NIST Chemistry WebBook. (2023). Propane Thermophysical Properties. National Institute of Standards and Technology. [Link][7]
Sources
- 1. vaia.com [vaia.com]
- 2. isotope.com [isotope.com]
- 3. messer.es [messer.es]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microbial synthesis of propane by engineering valine pathway and aldehyde-deformylating oxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propane [webbook.nist.gov]
The Deuterium Switch: Technical Guide to Deuterated Hydrocarbons in Research & Development
Executive Summary
This technical guide analyzes the strategic application of deuterated hydrocarbons in pharmaceutical development and advanced materials. By substituting protium (
Part 1: The Physicochemical Basis of Deuteration
To apply deuterated hydrocarbons effectively, one must understand the quantum mechanical roots of their stability. The utility of deuterium arises from the Primary Kinetic Isotope Effect (KIE) .
Zero Point Energy (ZPE) and Bond Strength
The carbon-deuterium (C-D) bond is chemically identical to the carbon-protium (C-H) bond in terms of valence electron configuration, but it differs significantly in vibrational energy.
-
Mass Difference: Deuterium is approximately twice the mass of protium.
-
Vibrational Frequency: According to the harmonic oscillator model, frequency (
) is inversely proportional to the square root of the reduced mass ( ). Therefore, C-D bonds vibrate at a lower frequency than C-H bonds. -
Zero Point Energy: The C-D bond has a lower Zero Point Energy (ZPE) than the C-H bond.[1][2][3][4] Since the transition state energy remains largely unaffected, the activation energy (
) required to break a C-D bond is higher.
Quantitative Impact:
- : ~1.2 – 1.5 kcal/mol stronger.
-
KIE Magnitude (
): Typically ranges from 6 to 10 for C-H bond cleavage at room temperature.
Visualization: The Kinetic Isotope Effect
The following diagram illustrates the energetic advantage of the C-D bond.
Part 2: Pharmaceutical Applications (The "Heavy Drug" Revolution)
In drug discovery, deuteration is not merely about stability; it is about Metabolic Shunting . By deuterating specific sites susceptible to Cytochrome P450 (CYP450) oxidation, researchers can alter the metabolic fate of a molecule.
Mechanisms of Action
-
Half-Life Extension: Slowing the rate-determining step of clearance (usually oxidation) increases plasma residence time (
). -
Peak-Trough Optimization: Slower clearance allows for lower
(reducing side effects) while maintaining (efficacy), often enabling less frequent dosing. -
Metabolic Switching: If the primary metabolic pathway produces a toxic intermediate, deuterating that site can force the metabolism down a secondary, safer pathway.
Case Study: Deutetrabenazine (Austedo®)
Deutetrabenazine was the first deuterated drug approved by the FDA (2017) for Huntington’s disease chorea.[5]
-
Parent: Tetrabenazine (rapidly metabolized by CYP2D6).
-
Modification: Six hydrogen atoms on the dimethoxy groups were replaced with deuterium.
-
Outcome: The KIE slowed the O-demethylation process. This doubled the half-life, allowed for BID (twice daily) vs. TID (three times daily) dosing, and reduced peak-concentration-related adverse events like sedation.
Data Summary: H vs. D in Pharma
| Feature | Protio-Analog (C-H) | Deuterated Analog (C-D) | Benefit |
| Bond Energy | ~98 kcal/mol | ~99.2 kcal/mol | Increased stability against enzymatic cleavage. |
| Metabolic Rate | Fast (High Clearance) | Slow (Low Clearance) | Extended duration of action. |
| Lipophilicity | Baseline ( | Negligible change; receptor binding usually retained. | |
| Toxicity | Potential for toxic metabolites | Reduced formation | Improved safety profile. |
Part 3: Advanced Materials (OLED Stabilization)
Beyond pharma, deuterated hydrocarbons are critical in extending the operational lifetime of Organic Light-Emitting Diodes (OLEDs), particularly in blue emitters which are prone to high-energy degradation.
-
Mechanism: OLED degradation often involves the cleavage of C-H bonds in the host material due to high-energy excitons (chemical bond dissociation).
-
Application: Replacing hydrogen with deuterium in anthracene-based host materials strengthens the molecular framework.
-
Result: Research indicates up to a 4x to 8x increase in device lifetime (
) by suppressing the bond-breaking pathways that lead to non-radiative recombination centers (quenchers).
Part 4: Experimental Protocol
Comparative Metabolic Stability Assay (Microsomal Incubation)
Objective: To quantify the Kinetic Isotope Effect (KIE) and intrinsic clearance (
Scope: This protocol uses a "cassette dosing" approach in vitro, incubating both H- and D-analogs simultaneously to minimize inter-assay variability.
Reagents & Equipment
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Phosphate Buffer (100 mM, pH 7.4).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).
-
LC-MS/MS System (e.g., Triple Quadrupole).
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare 10 mM DMSO stocks of the Protio-Analog (H-Drug) and Deuterated-Analog (D-Drug).
-
Create a combined working solution containing 1 µM of each compound in Phosphate Buffer.
-
-
Microsomal Equilibration:
-
Thaw HLM on ice. Dilute to 0.5 mg/mL in Phosphate Buffer.
-
Aliquot 190 µL of diluted HLM into a 96-well plate.
-
Pre-incubate at 37°C for 5 minutes (shaking water bath).
-
-
Reaction Initiation:
-
Add 10 µL of the combined substrate working solution to the HLM plates (Final conc: 1 µM substrate, 0.5 mg/mL protein).
-
Add 20 µL of NADPH regenerating system to initiate the reaction.
-
-
Sampling (Time Course):
-
At time points
minutes: -
Remove 50 µL of the reaction mixture.
-
Immediately dispense into 150 µL of Ice-cold Stop Solution (ACN) to quench metabolism.
-
-
Sample Processing:
-
Centrifuge plates at 4,000 rpm for 20 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to clean vials for LC-MS/MS analysis.
-
-
Data Analysis:
Workflow Visualization
References
-
FDA Center for Drug Evaluation and Research. (2017). FDA Approval Package for Austedo (Deutetrabenazine).[5][8] U.S. Food and Drug Administration.[5][8][9] [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]
-
Tsinghua University & OLED-Info. (2024).[10] Researchers improve the lifetime of OLED devices 4X by adopting a deuterated host material.[10][11][12] OLED-Info.[10][12] [Link]
-
Wotherspoon, A. T. L., et al. (2019).[13] A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability.[13][14] Radiation Physics and Chemistry, 158, 126-132. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ias.ac.in [ias.ac.in]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hhs.texas.gov [hhs.texas.gov]
- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 7. epfl.ch [epfl.ch]
- 8. fepblue.org [fepblue.org]
- 9. formulationdiary.com [formulationdiary.com]
- 10. Researchers improve the lifetime of OLED devices 4X by adopting a deuterated host material | OLED-Info [oled-info.com]
- 11. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. apo.ansto.gov.au [apo.ansto.gov.au]
- 14. A rapid MS/MS method to assess the deuterium kinetic isotope effect and associated improvement in the metabolic stability of deuterated biological and pharmacological molecules as applied to an imaging agent. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Advanced Protocol: Propane-d8 as an Internal Standard in Mass Spectrometry
Executive Summary
The quantification of light hydrocarbons like propane (
This guide details the methodology for utilizing this compound in Gas Chromatography-Mass Spectrometry (GC-MS) workflows, specifically focusing on Residual Solvent Analysis (USP <467>) and Forensic Toxicology (inhalant abuse).
Scientific Rationale & Mechanism
The Principle of Isotope Dilution
The core advantage of this compound is its ability to correct for systemic errors via Isotope Dilution Mass Spectrometry (IDMS) . Unlike structural analogs (e.g., butane or pentane), this compound behaves identically to propane during the critical headspace equilibration phase.
-
Matrix Effect Correction: If the sample matrix (e.g., blood, cannabis oil, pharmaceutical powder) alters the liquid-gas partition coefficient (
) of propane, the of this compound is affected to the exact same degree. -
Ionization Correction: Variations in the MS source ionization efficiency or transmission are normalized because the IS and analyte co-elute (or elute in close proximity) and enter the source simultaneously.
Mass Spectral Properties & Fragmentation
To configure the Mass Spectrometer for Selected Ion Monitoring (SIM), one must understand the fragmentation shifts caused by deuteration.
| Feature | Propane ( | This compound ( | Mechanism of Shift |
| Molecular Weight | 44.1 g/mol | 52.1 g/mol | +8 Da shift (8 |
| Molecular Ion ( | m/z 44 | m/z 52 | Intact molecule detection |
| Base Peak (100%) | m/z 29 ( | m/z 34 ( | Loss of Methyl group ( |
| Secondary Ion | m/z 15 ( | m/z 18 ( | Methyl cation formation |
Critical Note: The base peak for this compound is m/z 34 , not m/z 52. Alkanes fragment easily; the loss of a methyl group (
) is the dominant pathway for the deuterated species, analogous to the loss of methyl () in native propane.
Fragmentation Logic Diagram
The following diagram illustrates the parallel fragmentation pathways used for identification.
Caption: Comparative fragmentation pathways showing the mass shift from native propane to deuterated internal standard.
Experimental Protocols
Two distinct protocols are provided based on the form of the standard available: Solution-Based (recommended for routine Pharma/Cannabis testing) and Gas-Based (Forensic/Research).
Protocol A: Solution-Based Standard (High Throughput)
Best for: Residual solvent analysis in solids/liquids (USP <467>).
Materials:
-
This compound Standard: 5000 µg/mL in 1,2,4-Trimethylbenzene or P&T Methanol (commercially available from Restek/Sigma).
-
Diluent: Dimethyl Sulfoxide (DMSO) or Dimethylacetamide (DMA) - high boiling point, excellent solubility.
-
Headspace Vials: 20 mL, crimp top.
Workflow:
-
Preparation of Working IS Solution:
-
Chill the this compound ampoule and the diluent (DMSO) to 4°C to minimize volatilization upon opening.
-
Rapidly dilute the stock standard (5000 µg/mL) into DMSO to achieve a working concentration of 50 µg/mL .
-
Storage: Store in a headspace vial with a Mininert™ valve at -20°C.
-
-
Sample Preparation:
-
Weigh 0.1 g - 0.5 g of sample into a 20 mL headspace vial.
-
Add 5.0 mL of DMSO.
-
Add 10 µL of the Working IS Solution (50 µg/mL) directly into the solvent.
-
Immediately crimp the cap.
-
-
Equilibration:
-
Incubate at 80°C for 20 minutes (or as per specific method validation) with agitation.
-
Protocol B: Pure Gas Standard (Research/Forensic)
Best for: Blood alcohol/toxicology or calibrating gas mixtures.
Materials:
-
This compound Lecture Bottle (Gas).
-
Gas-Tight Syringe (Hamilton 1700 Series) with Luer Lock.
-
Tedlar® Gas Sampling Bag (1 L).
Workflow:
-
Primary Gas Standard:
-
Fill a 1 L Tedlar bag with ultra-pure Nitrogen (
). -
Using a gas-tight syringe, inject 10 mL of pure this compound gas into the bag through the septum.
-
Allow to equilibrate (mix) for 10 minutes.
-
-
Spiking Samples:
-
Place the biological sample (e.g., 1 mL blood) into the headspace vial.
-
Seal the vial with a crimp cap.
-
Use a smaller gas-tight syringe (e.g., 100 µL) to withdraw the diluted gas standard from the Tedlar bag.
-
Inject the gas standard through the septum of the sample vial.
-
-
Calculation:
-
Calculate the mass of this compound injected using the Ideal Gas Law (
) based on the partial pressure in the Tedlar bag.
-
Instrument Configuration (GC-MS)[1][2]
Column Selection: For light hydrocarbons, a PLOT (Porous Layer Open Tubular) column or a thick-film volatile column is required.
-
Option 1 (Preferred):Alumina Bond/Na₂SO₄ PLOT (30m x 0.32mm). Excellent separation of C1-C5 hydrocarbons.
-
Option 2:Rtx-624 / DB-624 (30m x 0.25mm x 1.4µm). Standard for residual solvents; propane elutes very early (often < 1.5 min).
GC Parameters:
-
Inlet: Split ratio 10:1 to 50:1 (Propane saturates easily). Temp: 200°C.
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 35°C (Hold 5 min) - Critical for focusing light gases.
-
Ramp: 10°C/min to 200°C.
-
MS Acquisition (SIM Mode): To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).
| Compound | Type | Retention Time (Approx) | Quant Ion (m/z) | Qualifier Ion (m/z) |
| Propane | Target | 1.25 min | 29 | 44, 15 |
| This compound | Internal Std | 1.24 min | 34 | 52, 18 |
Note: Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on capillary columns due to the "Inverse Isotope Effect."
Data Analysis & Quality Control
Response Factor Calculation
Quantification is performed using the Response Factor (
Acceptance Criteria (Self-Validating System)
-
Retention Time Match: The Relative Retention Time (RRT) of Propane to this compound must be constant (typically 1.00 ± 0.01).
-
Ion Ratio Stability: The ratio of Quant/Qual ions (e.g., m/z 34/52 for d8) in the samples must match the standard within ±20%.
-
IS Recovery: Monitor the absolute area of the this compound peak. A drop of >50% indicates a leak in the headspace vial (bad crimp) or severe matrix suppression.
Workflow Visualization
Caption: Step-by-step workflow from sample preparation to final quantification using this compound.
References
-
National Institute of Standards and Technology (NIST). this compound Gas Phase Ion Energetics and Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Restek Corporation. Residual Solvents Gases Propane Standard (Cat# 36020) Technical Guide. Available at: [Link]
-
Szary, K. et al. (2014). Influence of electron beam ion source parameters on deuterated propane (C3D8) fragmentation process. Metrology and Measurement Systems. Available at: [Link]
- United States Pharmacopeia (USP).General Chapter <467> Residual Solvents. (Requires Subscription for full text, general methodology referenced).
Application Note: High-Precision Quantitation of Volatile Hydrocarbons using Propane-d8 Isotope Dilution GC-MS
Executive Summary
This technical guide details the application of Propane-d8 (
This compound offers a structural mirror to propane and similar light volatiles, providing near-perfect correction for:
-
Cryogenic trapping efficiency (in pre-concentrators).
-
Mass discrimination in the ion source.
-
Matrix effects in complex samples (e.g., natural gas, landfill gas, breath condensate).
Technical Specifications & Chemical Profile
This compound is a fully deuterated isotopologue of propane. The +8 Da mass shift allows for interference-free co-elution with native propane, enabling Isotope Dilution Mass Spectrometry (IDMS) .
Table 1: Physicochemical Comparison
| Feature | Native Propane ( | This compound ( | Impact on Analysis |
| CAS Number | 74-98-6 | 2875-94-7 | Unique identifier for procurement. |
| Molecular Weight | 44.1 g/mol | 52.15 g/mol | +8 Da shift ensures spectral separation. |
| Boiling Point | -42°C | -42.1°C | Co-elutes or elutes just prior to analyte (inverse isotope effect). |
| Primary Ion (Quant) | m/z 29 ( | m/z 34 ( | Distinct quantitation channels. |
| Molecular Ion | m/z 44 ( | m/z 52 ( | Confirmation ion. |
Experimental Workflow: Gas-Phase IDMS
The analysis of gaseous deuterated standards requires a distinct workflow compared to liquid injections. The following diagram outlines the critical path from standard preparation to MS detection.
Figure 1: Gas-phase IDMS workflow showing the parallel introduction of sample and this compound standard into the cryofocusing unit.
Detailed Protocol: Preparation of Gas Standards
Handling this compound requires strict adherence to gas-phase volumetric protocols. Unlike liquids, temperature and pressure significantly alter the mass delivered.
Equipment Required[1][2][3][4][5]
-
Source: this compound lecture bottle (99 atom % D).
-
Container: 1.0 L Glass Static Dilution Bottle (SDB) with Teflon-lined septum OR Tedlar® bag.
-
Transfer: Gas-tight syringe (Series A-2) with push-button valve.
-
Balance Gas: Ultra-High Purity (UHP) Nitrogen or Helium.
Step-by-Step Protocol
-
Evacuation: Flush the 1.0 L SDB with UHP Nitrogen three times. Evacuate to <50 mTorr.
-
Stock Injection:
-
Fit the gas-tight syringe to the this compound cylinder regulator.
-
Flush the syringe 3 times with this compound.
-
Withdraw exactly 10.0 mL of this compound at STP (Standard Temperature and Pressure).
-
Inject into the evacuated SDB through the septum.
-
-
Pressurization:
-
Fill the SDB with UHP Nitrogen to a final pressure of 2.0 atm (absolute) .
-
Calculation: 10 mL gas in ~2000 mL total volume (1L bottle @ 2 atm)
5000 ppmv stock.
-
-
Working Standard:
-
Perform a secondary dilution into a Tedlar bag or Summa canister to achieve the target concentration (e.g., 50 ppbv) for the instrument's auto-sampler.
-
Critical Control Point: Do not store low-concentration (<100 ppbv) deuterated standards in Tedlar bags for >24 hours due to permeation losses. Use Summa/SilcoCan canisters for long-term storage.
GC-MS Method Parameters (Modified EPA TO-15)
To successfully separate this compound from bulk matrix gases (Nitrogen/Oxygen) and heavier hydrocarbons, a PLOT (Porous Layer Open Tubular) column is recommended.
Chromatographic Conditions
-
Column: Alumina PLOT (
deactivated), 30m x 0.32mm ID, or DB-1 for general VOCs. -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 35°C (Hold 5 min) - Essential for Propane retention.
-
Ramp: 10°C/min to 200°C.
-
-
Injection: Split 1:10 (or Splitless for trace analysis) via Cryofocuser (-160°C trapping temp).
Mass Spectrometry (SIM Mode)
Operating in Selected Ion Monitoring (SIM) mode maximizes sensitivity.
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| Propane (Native) | 29 ( | 43 ( | 44 ( | 50 ms |
| This compound (IS) | 34 ( | 52 ( | 50 | 50 ms |
Note on Fragmentation: The primary fragmentation pathway for propane is the loss of a methyl group.
Use m/z 34 for quantitation of the internal standard to avoid noise at m/z 52 (which can be impacted by background).
Data Analysis: Relative Response Factors
Quantitation is performed using the Average Relative Response Factor (RRF) method. This self-validating calculation negates instrument drift.
RRF Calculation Logic
The RRF is determined during calibration:
Where:
- = Integrated peak area of Propane (m/z 29).
- = Integrated peak area of this compound (m/z 34).
- = Known concentration in the standard.[1]
Sample Quantitation Equation
Once the average RRF is established from the calibration curve:
Figure 2: Logic flow for Relative Response Factor (RRF) calculation and application.
Quality Assurance & Troubleshooting
-
H/D Exchange: While rare in the gas phase, active sites in the ion source can cause Deuterium/Hydrogen exchange. Monitor m/z 33 and m/z 30. If these ratios change significantly, clean the ion source.
-
Retention Time Shift: Deuterated compounds elute slightly faster than non-deuterated analogs on capillary columns (Inverse Isotope Effect). Expect this compound to elute 0.02–0.05 minutes before Propane.
-
Blank Verification: Always run a zero-air blank containing only the this compound IS to ensure the standard is not contaminated with native propane (m/z 29 or 44).
References
-
National Institute of Standards and Technology (NIST). (2023). This compound Gas Phase Ion Energetics and Spectra. NIST Chemistry WebBook, SRD 69.[2][3] [Link]
-
U.S. Environmental Protection Agency (EPA). (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by GC/MS. [Link][4][5]
Sources
protocols for quantitative analysis using Propane-d8
Executive Summary & Core Directive
This guide establishes the definitive protocol for the quantitative analysis of propane residues and metabolic tracers using Propane-d8 (CAS: 2875-94-7) as an internal standard.[1] Unlike liquid standards, this compound is a gas at room temperature (bp -42°C), presenting unique challenges in handling, stoichiometry, and introduction.[1]
The Strategic Value of this compound: In drug development and forensic toxicology, propane is a critical analyte—either as a residual solvent (Class 3, though often exempt, it requires monitoring in specific extraction workflows like cannabis or botanical drugs) or as a metabolic probe. The use of this compound enables Isotope Dilution Mass Spectrometry (IDMS) , the gold standard for quantification. It compensates for:
-
Headspace Equilibrium Variations: Differences in sample viscosity or ionic strength (matrix effects) that alter the partition coefficient (
) of propane.[1] -
Ionization Suppression: Fluctuations in the MS source efficiency.
-
Injection Variability: Gas-phase injection errors.[1]
Safety & Handling of Gaseous Isotopes
WARNING: this compound is a flammable cryogen.[1] All manipulations must occur in a well-ventilated fume hood.[1]
-
Storage: Store lecture bottles at room temperature away from ignition sources.
-
Transfer: Use gas-tight syringes (e.g., Hamilton Gastight) with Luer-lock valves.[1] Never use standard needles; use side-port needles to prevent coring of septa.
-
Pressure Regulation: Use a dedicated regulator for small cylinders (CGA 170/180) to deliver <5 psi for safe syringe filling.[1]
Experimental Protocol: Headspace GC-MS Quantification
This protocol is designed for the quantification of residual propane in pharmaceutical matrices (e.g., lipid-based formulations, botanical extracts) or biological tissues.
Materials & Reagents
-
Internal Standard (ISTD): this compound (>99 atom % D).[1]
-
Diluent: High-boiling solvent (DMAc or DMSO) for matrix matching, or blank biological matrix.[1]
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
Instrument Configuration (GC-MS)
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B / 8890 or equivalent | High-precision pneumatics required. |
| Column | Porous Layer Open Tubular (PLOT) Q (30 m x 0.32 mm, 20 µm) | Essential for retaining light hydrocarbons ( |
| Carrier Gas | Helium @ 1.5 mL/min (Constant Flow) | Optimized for separation efficiency on PLOT columns.[1] |
| Inlet | Split/Splitless @ 200°C | Split ratio 10:1 to prevent column overload. |
| Headspace Oven | 80°C (Equilibration: 15 min) | Sufficient to volatilize propane without degrading thermolabile matrices.[1] |
| Transfer Line | 220°C | Prevents condensation of heavier matrix components.[1] |
| MS Source | EI (70 eV) @ 230°C | Standard ionization energy.[1] |
| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes sensitivity and selectivity.[1] |
MS Detection Parameters (SIM)
Accurate quantification requires monitoring specific ions to distinguish the analyte from the isotopologue.
| Compound | Molecular Weight | Quant Ion ( | Qualifier Ion ( | Retention Time (Approx) |
| Propane ( | 44 | 29 ( | 43 ( | 2.5 min |
| This compound ( | 52 | 34 ( | 50 ( | 2.48 min* |
Note: Deuterated isotopologues often elute slightly earlier than non-deuterated forms on capillary columns due to the Inverse Isotope Effect.
Standard Preparation (The "Gas-Lock" Method)
Handling gaseous ISTDs requires a precise volumetric approach.[1]
-
ISTD Stock Gas: Attach a gas-tight syringe to the this compound cylinder regulator.[1] Flush the syringe 3 times. Withdraw 10 mL of pure this compound gas at STP.
-
Working Standard (Gas Phase): Inject this 10 mL into a 1 L Tedlar bag filled with Nitrogen (
). This creates a ~1% (v/v) working standard.[1] -
Sample Spiking:
-
Weigh 100 mg of sample into a 20 mL headspace vial.
-
Add 5 mL of Diluent (DMSO/DMAc).[1]
-
Crimp the cap immediately.
-
Using a gas-tight syringe, inject 50 µL of the Working Standard (ISTD) through the septum into the headspace of the vial.
-
Crucial: Do not inject the gas into the liquid; inject into the headspace. The equilibration step will partition it correctly.
-
Analytical Workflow Visualization
The following diagram illustrates the critical path for the "Gas-Lock" ISTD addition and subsequent analysis.
Figure 1: Workflow for this compound Isotope Dilution Analysis. Note the critical step of injecting the gaseous ISTD into the sealed vial headspace.
Data Analysis & Calculation
The quantification relies on the Response Factor (RF) derived from a calibration curve.
Calculation for Unknowns:
Why this works: If the matrix (e.g., blood vs. water) suppresses the release of propane into the headspace, it will suppress the this compound to the exact same extent (assuming thermodynamic equilibrium). The ratio remains constant, nullifying the matrix effect.
Troubleshooting & System Suitability
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity for d8 | Leak in gas-tight syringe or septum coring.[1] | Replace septum; ensure syringe valve is closed during transfer. |
| Peak Tailing | Water accumulation in PLOT column.[1] | Bake out column at 240°C for 2 hours. |
| Interference at m/z 29 | Air leak ( | Check air/water background.[1][3] If high, tighten fittings. Use m/z 43 or 44 as alternative quant ions.[1] |
| RT Shift | Column overloaded. | Increase split ratio or reduce sample mass. |
References
-
National Institute of Standards and Technology (NIST). Mass Spectra of Propane and Deuterated Analogs.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
U.S. Pharmacopeia (USP). General Chapter <467> Residual Solvents.[1] USP-NF.[1] (Standard for headspace analysis protocols).[1][4][5]
-
Desharnais, B., et al. (2013).[1] "Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography." Journal of Analytical Toxicology. Available at: [Link][1]
Sources
Propane-d8 as a Novel Tracer for In Vivo Metabolic Research: Application Notes and Protocols
Introduction: Unveiling Metabolic Pathways with Deuterated Alkanes
In the dynamic landscape of in vivo metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways.[1][2][3][4] While traditionally dominated by compounds like 13C-glucose and 15N-amino acids, the exploration of novel tracers opens new avenues for understanding metabolic flux. This application note introduces propane-d8, a deuterated short-chain alkane, as a novel tracer for in vivo studies. The replacement of hydrogen with its heavier, stable isotope, deuterium, allows for the tracking of propane's metabolic fate without the concerns associated with radioisotopes.[5] This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing this compound to probe specific metabolic pathways.
The rationale for using deuterated compounds in metabolic research is rooted in the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to slower metabolic reactions, and the distinct mass difference allows for clear detection against the natural background.[5] Deuterated molecules serve as excellent tracers to follow the biotransformation of a parent compound into its metabolites.[5]
Scientific Rationale and Principles
Propane, a simple three-carbon alkane, is not an inert gas in biological systems. In mammals, it undergoes metabolism primarily through the action of cytochrome P450 (CYP) enzymes.[6] The primary metabolic pathway involves the hydroxylation of propane to form isopropanol, which can be further oxidized to acetone.
By introducing this compound (C3D8) into a biological system, we can trace the incorporation of deuterium into these downstream metabolites. The detection of deuterated isopropanol and deuterated acetone in various tissues and biofluids provides direct evidence of propane metabolism and can be used to quantify the activity of the involved enzymatic pathways. This approach can be particularly valuable for studying the function and regulation of specific CYP isozymes in vivo.
The workflow for an in vivo study using this compound as a tracer can be conceptualized as follows:
Caption: Experimental workflow for in vivo this compound tracer studies.
Experimental Protocols
PART 1: In Vivo Administration of this compound via Inhalation
The administration of a gaseous tracer requires a controlled environment to ensure accurate and reproducible dosing. A dynamic inhalation system is recommended for this purpose.[7]
Materials:
-
This compound gas (high purity)
-
Compressed air or a carrier gas mixture (e.g., 20% O2 in N2)
-
Gas flow meters and controllers
-
Gas mixing chamber
-
Gas analyzer for monitoring propane concentration
Protocol:
-
System Setup:
-
Assemble the inhalation exposure system according to the manufacturer's instructions. Ensure all connections are gas-tight to prevent leakage.
-
Connect the this compound gas cylinder and the carrier gas cylinder to the gas mixing chamber through calibrated flow controllers.
-
The output of the mixing chamber should be connected to the inlet of the inhalation chamber.
-
An exhaust line should be properly vented to a fume hood or a gas scavenging system.
-
-
Concentration Calibration:
-
Prior to animal exposure, calibrate the system to achieve the desired concentration of this compound in the inhalation chamber.
-
Set the flow rates of this compound and the carrier gas to achieve a target concentration (e.g., in parts per million, ppm). The total flow rate should be sufficient to ensure adequate air exchange within the chamber.
-
Use a gas analyzer to measure the propane concentration at the inlet and outlet of the chamber to confirm a stable and uniform atmosphere.
-
-
Animal Acclimation:
-
Acclimate the animals to the restraint tubes (for nose-only exposure) or the whole-body chamber for several days prior to the experiment to minimize stress.[11]
-
-
Tracer Administration:
-
Place the animals in the inhalation chamber.
-
Start the gas flow with the pre-determined concentrations of this compound and carrier gas.
-
The duration of exposure will depend on the experimental design and the expected rate of metabolism. A pilot study may be necessary to determine the optimal exposure time.
-
Continuously monitor the gas concentrations and the well-being of the animals throughout the exposure period.
-
PART 2: Sample Collection and Preparation
Materials:
-
Syringes and needles for blood collection
-
Capillary tubes (for retro-orbital bleeding)
-
EDTA or heparin-coated collection tubes
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or sonicator)
-
Centrifuge
-
Vials with PTFE-lined septa
-
Internal standards (e.g., propane-d6 for propane, isopropanol-d7 for isopropanol, acetone-d6 for acetone)
Protocol:
-
Blood Collection:
-
At the end of the exposure period, immediately collect blood samples via cardiac puncture, retro-orbital bleeding, or from a cannulated vessel.
-
Transfer the blood to an anticoagulant-coated tube and place it on ice.
-
-
Tissue Collection:
-
Euthanize the animal according to approved protocols (e.g., CO2 asphyxiation followed by cervical dislocation).[12]
-
Quickly dissect the tissues of interest (e.g., liver, lung, brain, adipose tissue).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
-
Sample Preparation for Headspace GC-MS:
-
Blood:
-
Pipette a known volume of whole blood (e.g., 100-500 µL) into a headspace vial.
-
Add a known amount of the internal standard mixture.
-
Seal the vial immediately.
-
-
Tissues:
-
Weigh the frozen tissue sample.
-
Add ice-cold buffer (e.g., PBS) and homogenize the tissue.
-
Transfer a known amount of the homogenate to a headspace vial.
-
Add a known amount of the internal standard mixture.
-
Seal the vial immediately.
-
-
PART 3: Analytical Method - Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the method of choice for analyzing volatile compounds like propane and its metabolites in biological matrices.[13][14]
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating volatile compounds (e.g., a low-to-mid polarity column like a DB-624 or equivalent).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer capable of selected ion monitoring (SIM) or full scan acquisition.
-
Headspace Autosampler: For automated and reproducible injection of the vapor phase.
HS-GC-MS Protocol:
-
Headspace Incubation:
-
Place the sealed vials in the headspace autosampler.
-
Incubate the vials at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile analytes to partition into the headspace.
-
-
Injection:
-
The autosampler will automatically inject a specific volume of the headspace gas into the GC inlet.
-
-
GC Separation:
-
Use a suitable temperature program to separate propane, isopropanol, and acetone. An example program could be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
-
MS Detection:
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analytes and their deuterated counterparts. The specific ions to monitor will depend on the fragmentation patterns of the compounds.
-
| Compound | Unlabeled (m/z) | Deuterated (m/z) | Internal Standard (m/z) |
| Propane | 29, 44 | 36, 52 (for d8) | 33, 49 (for d6) |
| Isopropanol | 45 | 52 (for d7) | 52 (for d7) |
| Acetone | 43, 58 | 46, 64 (for d6) | 46, 64 (for d6) |
Note: The exact m/z values for deuterated metabolites will depend on the number of deuterium atoms incorporated. These values should be determined empirically.
PART 4: Data Analysis and Interpretation
-
Quantification:
-
Generate calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of propane, isopropanol, and acetone in the samples based on the peak area ratios of the analyte to its respective internal standard.
-
-
Isotopic Enrichment Calculation:
-
Determine the isotopic enrichment of the metabolites by comparing the peak areas of the deuterated and non-deuterated fragments in the mass spectra.
-
The percentage of enrichment can be calculated as: % Enrichment = [Area(deuterated ion) / (Area(deuterated ion) + Area(unlabeled ion))] * 100
-
-
Interpretation:
-
The presence of deuterated isopropanol and acetone confirms the in vivo metabolism of this compound.
-
The level of isotopic enrichment in these metabolites provides a quantitative measure of the metabolic flux through this pathway.
-
By comparing the enrichment in different tissues, one can assess the relative contribution of each organ to propane metabolism.
-
Changes in isotopic enrichment in response to pharmacological or genetic interventions can reveal important insights into the regulation of the metabolic pathway.
-
Safety Considerations
-
Propane Gas: Propane is a flammable gas. All experiments involving propane should be conducted in a well-ventilated area, away from ignition sources.[15]
-
Animal Handling: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[16][17][18][19][20]
-
Chemical Handling: Handle all chemicals, including solvents and derivatization reagents, in a fume hood and wear appropriate personal protective equipment (PPE).
Conclusion
The use of this compound as an in vivo tracer offers a novel and powerful approach to study the metabolism of short-chain alkanes and the activity of the enzymes involved, particularly cytochrome P450s. The protocols outlined in this application note provide a framework for researchers to design and execute robust and informative in vivo tracer studies. By carefully controlling the administration of the tracer and employing sensitive analytical techniques, it is possible to gain valuable insights into metabolic pathways that were previously challenging to investigate.
References
- Leavens, T. L., Moss, O. R., & Bond, J. A. (2008). Dynamic Inhalation System for Individual Whole-Body Exposure of Mice to Volatile Organic Chemicals.
- Cramer, P. H., Boggess, K. E., & Hosenfeld, J. M. (1987). Volatile organic compounds in whole blood - determination by heated dynamic headspace purge and trap isotope-dilution GC/MS. Special report, November 1984-August 1987. U.S. Air Force.
- BenchChem. (2025).
- Tsukamoto, S., Chiba, S., Muto, T., Ishikawa, T., & Shimamura, M. (1985). Studies on the metabolism of volatile hydrocarbons in propane gas (LPG) inhalation. Detection of the metabolites. Nihon hoigaku zasshi = The Japanese journal of legal medicine, 39(2), 124–130.
- McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford.
- Maastricht University. (n.d.). Stable Isotope Methodology.
- Springer Nature Experiments. (n.d.).
- National Academies of Sciences, Engineering, and Medicine. (1995). Nutrient Regulation During Lactation in Humans and Animal Models: 8 Stable Isotope Tracers: Technological Tools That Have Emerged.
- Lab Products. (n.d.).
- Data Sciences International. (2020, August 12).
- Data Sciences International. (n.d.).
- SCIREQ. (2023, February 17). Clinical Significance of Animal Models for Inhaled Pharmaceuticals and Biopharmaceuticals.
- Nolan, R. J., Unger, S. M., & Muller, C. J. (1982). Pharmacokinetics of inhaled [14C]-2-nitropropane in male Sprague-Dawley rats. Ecotoxicology and environmental safety, 6(4), 388–397.
- Andersen, M. E., Gargas, M. L., & Ramsey, J. C. (1984). Inhalation pharmacokinetics: evaluating systemic extraction, total in vivo metabolism, and the time course of enzyme induction for inhaled styrene in rats based on arterial blood:inhaled air concentration ratios. Toxicology and applied pharmacology, 73(2), 176–187.
- SpectralWorks. (2015, November 30).
- Kim, J., Lee, S., Kim, S., & Kim, H. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules, 30(10), 2235.
- Preprints.org. (2025, January 22).
- NIH. (n.d.). Multi-Component Profiling of Trace Volatiles in Blood by Gas Chromatography/Mass Spectrometry with Dynamic Headspace Extraction.
- AZoM. (2023, September 8).
- BenchChem. (2025). Application Note: GC-MS Protocol for the Analysis of 2-Isopropyl-5-methyl-1-heptanol.
- Chromatography Forum. (2012, April 17). IPA/Acetone Analysis on 6850.
- ResearchGate. (2022, July 3).
- Polymer Chemistry Innovations. (n.d.).
- MilliporeSigma. (n.d.).
- Lien, S. K., Kvitvang, H. F. N., & Bruheim, P. (2012). Utilization of a deuterated derivatization agent to synthesize internal standards for gas chromatography-tandem mass spectrometry quantification of silylated metabolites.
- ResolveMass Laboratories Inc. (2025, November 8).
- Steinhauser, M. L., Olenchock, B. A., O'Keefe, J., Lun, M., Pierce, K. A., Lee, H., ... & Lee, R. T. (2012). Multi-isotope imaging mass spectrometry quantifies stem cell division and metabolism.
- MDPI. (2024, May 31).
- Lane, A. N., Fan, T. W.-M., & Higashi, R. M. (2020). Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics. Metabolites, 10(12), 501.
- Research A-Z. (n.d.). Animals Administered a Hazardous Substance Requiring Containment.
- Stanford Environmental Health & Safety. (n.d.). Animal Research Protocols Involving Hazardous Chemicals.
- Princeton EHS. (n.d.). Administration of Biological and Chemical Hazards to Animals.
- CORE. (n.d.).
- NCBI. (n.d.). Propane: Acute Exposure Guideline Levels.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation.
- PMC. (2023, September 21).
- PMC. (2025, September 26). A novel self-inhaled nicotine exposure system in murine models reveals age-dependent metabolic effects of nicotine.
- J-GLOBAL. (n.d.). Studies on the metabolism of volatile hydrocarbons in propane gas (LPG)
- PubMed. (1993).
- PubMed. (n.d.). Safety Considerations Regarding the Use of Propane and Other Liquefied Gases as Coolants for Rapid Freezing Purposes.
- Biosafety in Belgium. (n.d.).
- Cornell University. (n.d.). Animal Biosafety.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 4. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Studies on the metabolism of volatile hydrocarbons in propane gas (LPG) inhalation. Detection of the metabolites. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
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- 13. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use | MDPI [mdpi.com]
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- 16. az.research.umich.edu [az.research.umich.edu]
- 17. ehs.stanford.edu [ehs.stanford.edu]
- 18. biosafety.be [biosafety.be]
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- 20. Animal Biosafety | Environment, Health and Safety [ehs.cornell.edu]
Application Note: Analytical Method Development for Light Hydrocarbons Using Propane-d8 as an Internal Standard
Abstract
This application note details the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing Propane-d8 (
Introduction: The Case for Isotope Dilution
In the analysis of light hydrocarbons, external calibration often fails to account for variability in injection volume (especially with gas sampling valves) and matrix-induced ionization suppression.
Isotope Dilution Mass Spectrometry (IDMS) using this compound offers the highest tier of accuracy. By adding a known amount of isotopically labeled standard to the sample, the ratio of the analyte signal to the internal standard signal is measured.[1] Since this compound undergoes the same physical extraction and ionization processes as native propane, it auto-corrects for:
-
Injection Variability: Critical in headspace and gas loop injections.
-
Matrix Effects: Co-eluting non-target compounds that suppress ionization.
-
Retention Time Drift: Acts as a dynamic marker for peak window adjustment.
Chemical & Physical Properties
Understanding the physical differences between the analyte and the standard is prerequisite to method design.
| Property | Propane (Native) | This compound (Standard) | Impact on Analysis |
| Formula | distinct mass spectrum | ||
| CAS Number | 74-98-6 | 2875-94-7 | Regulatory identification |
| Molecular Weight | 44.1 g/mol | 52.15 g/mol | Target Ion Selection |
| Boiling Point | -42.0 °C | -42.1 °C | Co-elution in headspace |
| Retention Behavior | Reference ( | Inverse Isotope Effect |
Technical Insight (The Inverse Isotope Effect): In Gas Chromatography, deuterated hydrocarbons often elute slightly earlier than their protonated analogs. This is due to the lower polarizability of the C-D bond compared to the C-H bond, resulting in weaker Van der Waals interactions with the stationary phase.[2] Expect this compound to elute 0.02–0.05 minutes prior to Propane.
Method Development Strategy
Instrumentation & Column Selection
-
Detector: Single Quadrupole MS (SIM Mode) is required. FID is unsuitable as it cannot distinguish isotopes.
-
Column: A PLOT (Porous Layer Open Tubular) column is mandatory for retaining light hydrocarbons at ambient or slightly sub-ambient temperatures.
-
Recommended: Alumina (
) or Porous Polymer (Q-Bond). -
Dimensions: 30m x 0.32mm ID x 10-20 µm film.
-
Mass Spectrometry Parameters (SIM Mode)
To maximize sensitivity, operate in Selected Ion Monitoring (SIM) mode.
| Compound | Quantifier Ion ( | Qualifier Ion ( | Origin of Fragment |
| Propane | 29 | 44 | |
| This compound | 34 | 52 |
Note: While m/z 44 and 52 are the molecular ions, the ethyl fragments (29 and 34) are often more abundant and provide better signal-to-noise ratios in electron impact (EI) ionization.
Experimental Protocols
Protocol A: Preparation of Gaseous Working Standards
Handling gaseous standards requires specific volumetric techniques. Do not attempt to weigh the gas.
Materials:
-
This compound Lecture Bottle (99 atom % D).
-
Gas-tight Syringe (10 mL and 100 µL).
-
Tedlar® Bags (1 L) or Glass Gas Bulbs.
-
High-purity Nitrogen or Helium (Diluent).
Workflow:
-
Flush: Flush a 1 L Tedlar bag with
three times to remove contaminants. -
Fill Diluent: Fill the bag with exactly 1.0 L of Nitrogen using a calibrated Mass Flow Controller (MFC) or a 1 L gas syringe.
-
Spike Standard:
-
Using a gas-tight syringe, withdraw 10 mL of pure this compound gas from the lecture bottle regulator (set to < 5 psi).
-
Inject the 10 mL into the 1 L Nitrogen bag.
-
Concentration Calculation: 10 mL / 1000 mL = 1% (v/v) or 10,000 ppmv.
-
-
Secondary Dilution (Working Std):
-
Prepare a second bag with 1 L Nitrogen.
-
Inject 1 mL of the 1% mix into this new bag.
-
Final Concentration: ~10 ppmv.[3]
-
Protocol B: Analytical Workflow (GC-MS)
Step 1: System Equilibration
-
Bake out the PLOT column at 200°C for 30 mins to remove moisture (critical for Alumina columns).
-
Set MS Source: 230°C, Quad: 150°C.
Step 2: Injection
-
Method: Split injection (10:1 to 50:1 depending on concentration).
-
Temperature: 200°C.
-
Sample Loop: If using an automated valve system, ensure the loop is heated to 100°C to prevent condensation.
Step 3: Oven Program
-
Initial: 35°C (hold 5 min).
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 min.
-
Total Run Time: ~26 min.
Visualization of Workflows
Diagram 1: Analytical Logic Flow
This diagram illustrates the decision process and physical workflow for analyzing samples using IDMS.
Caption: The integrated workflow for Isotope Dilution Mass Spectrometry (IDMS) ensuring sample and standard are processed identically.
Diagram 2: Validation Decision Tree
A self-validating logic gate to ensure method performance before routine use.
Caption: Step-by-step validation logic to confirm system suitability and linearity per ICH Q2(R1) guidelines.
Data Analysis: Relative Response Factor (RRF)
Quantification must be performed using the Relative Response Factor .[4] Do not rely on simple area comparison.
Formula:
Where:
- = Peak Area of native Propane (m/z 29).
- = Peak Area of this compound (m/z 34).
- = Concentration of native Propane Standard.
- = Concentration of this compound Standard.
Acceptance Criteria: For a valid calibration curve, the %RSD of the RRFs across all levels should be < 20% (EPA Method TO-15 criteria).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in column or inlet. | Alumina columns absorb water. Bake at 200°C for 2 hours. Deactivate inlet liners. |
| Retention Time Shift | Moisture buildup or flow variability.[5] | Check carrier gas moisture traps. Use this compound RT to realign windows. |
| Low Signal (m/z 34) | Ion source contamination. | Clean ion source. Verify MS tune using PFTBA (m/z 69/219/502). |
| Scrambled Spectra | Saturation of detector. | Dilute sample or reduce injection volume. High concentrations cause space-charge effects in MS. |
References
-
US EPA. (1999). Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[6][7] Center for Environmental Research Information. [Link]
-
Restek Corporation. (2021). Method TO-15A Requirements and Best Practices for Sampling Devices, Canisters, and Analytical Systems.[8][Link]
-
Pagliano, E., et al. (2015).[1] Calibration graphs in isotope dilution mass spectrometry. National Research Council Canada.[1] [Link]
Sources
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lotusinstruments.com [lotusinstruments.com]
- 4. Complimentary techniques for determining relative response factor of non- isolated impurities - Syngene International Ltd [syngeneintl.com]
- 5. When GC Retention Times Shift: Practical Advice for Operators | Separation Science [sepscience.com]
- 6. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 7. scioninstruments.com [scioninstruments.com]
- 8. Method TO-15A Requirements and Best Practices for Sampling Devices, Canisters, and Analytical Systems [discover.restek.com]
Part 1: Strategic Rationale & Scientific Causality
Application Note: High-Precision Quantitation of Light Hydrocarbons (
The Challenge of Light Hydrocarbon Analysis
In standard Volatile Organic Compound (VOC) analysis—whether via EPA Method TO-15 (Air) or USP <467> (Residual Solvents)—Propane (
Standard Internal Standards (IS) like Bromochloromethane or 1,4-Difluorobenzene elute much later.[1][2] This temporal disconnect creates a "blind spot": matrix effects, injection variability, or cryotrap performance issues occurring in the first 2 minutes of the run are not accurately compensated by an IS that elutes at minute 10.
The Solution: this compound (
-
Thermodynamic Symmetry: this compound behaves nearly identically to Propane during cryofocusing and headspace equilibration, correcting for extraction efficiency losses.[1][2]
-
Chromatographic Proximity: It elutes within seconds of the target analyte, providing real-time compensation for retention time (RT) drift and ionization suppression.[1][2]
-
Spectral Distinctness: The mass shift (
) allows for interference-free Selected Ion Monitoring (SIM).[1][2]
Part 2: Technical Specifications & Mechanism
Physicochemical Properties
| Property | Propane (Target) | This compound (IS) | Causality Note |
| Formula | Deuterium increases mass but reduces molecular volume.[1][2] | ||
| MW | 44.1 g/mol | 52.1 g/mol | +8 Da shift enables mass spectral resolution.[1] |
| Boiling Point | -42.0°C | -44.5°C | Inverse isotope effect: D8 is slightly more volatile.[1] |
| Quant Ion ( | 29 (Base), 44 | 34 (Base), 52 |
The Inverse Isotope Effect
In Gas Chromatography (GC), deuterated alkanes often elute slightly earlier than their protiated counterparts on non-polar phases (e.g., DB-1, DB-624).[1] This is due to the slightly shorter C-D bond length compared to C-H, resulting in a smaller molar volume and reduced London dispersion forces with the stationary phase.[1]
-
Expectation: this compound will elute 0.02 – 0.10 minutes before Propane.[1] This separation is advantageous as it prevents "cross-talk" between the high-concentration target and the IS if mass resolution is low.[1]
Part 3: Experimental Protocols
Protocol A: Ambient Air Analysis (Modified EPA TO-15/PAMS)
For the detection of atmospheric propane in canister samples.
1. Sampling & Pre-concentration
-
Collection: Collect air into Summa or Silonite passivated canisters.
-
Water Management: Propane elutes near water.[1] Use a Nafion dryer or dry-purge step to remove bulk water without losing Propane (which is hydrophobic and passes through Nafion).[1][2]
-
Trapping: Cryofocus at -150°C on glass beads/Tenax. Critical: Do not use temperatures below -160°C to avoid liquefying Oxygen/Argon, which can block the column.[1][2]
2. GC-MS Configuration
-
Column: Alumina PLOT (
/KCl), 50m x 0.32mm (Preferred for light hydrocarbons to separate C3 isomers).[1] Alternatively, DB-624 for general VOCs.[1][2] -
Oven Program:
-
MS Parameters (SIM Mode):
3. Calibration Strategy
-
IS Introduction: Use a loop injection valve to introduce 50 mL of this compound gas standard (e.g., 20 ppbv) into the concentrator simultaneously with the sample loading. This validates the trapping efficiency.[1][2]
Protocol B: Residual Solvents in Pharmaceuticals (Headspace-GC-MS)
For the quantitation of propane propellant residues in topical sprays or inhalers.[2]
1. Sample Preparation
-
Matrix: Dissolve 100 mg of drug substance in 5 mL of high-boiling solvent (e.g., DMA or DMSO) in a 20 mL headspace vial.
-
IS Addition: Add 10 µL of this compound dissolved in DMSO (or inject gas phase IS if available) to the vial before sealing.
2. Headspace Parameters
-
Equilibration: 80°C for 20 minutes. (Propane partitions rapidly into the headspace).[1]
3. Data Analysis (Self-Validating Logic)
-
Relative Response Factor (RRF):
[1] -
Acceptance Criteria:
Part 4: Visualization & Logic Flow
Figure 1: Analytical Workflow & Decision Tree
This diagram illustrates the critical decision points when selecting this compound and the resulting analytical workflow.
Caption: Workflow for selecting this compound to mitigate retention time gaps and matrix effects in light hydrocarbon analysis.
Part 5: Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| IS Signal ( | Ice formation in cryotrap.[1][2] | Increase dry purge duration; ensure trap temp > -160°C. |
| RT Shift > 0.1 min | Column moisture saturation. | Bake out PLOT column at 200°C for 2 hours. |
| High Background | Nitrogen interference ( | Ensure good carrier gas separation; check air leaks.[1][2] Use |
| Split Peaks | Water freezing in column head. | Install a particle trap or retention gap; reduce sample volume.[1][2] |
References
-
U.S. Environmental Protection Agency. (1999).[1][2] Compendium Method TO-15: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2][4][5][6] EPA/625/R-96/010b.[1][2] [Link]
-
Restek Corporation. (2020).[1][2] Analysis of Trace Oxygenates and Hydrocarbons in Petroleum Gases.[1][2] Application Note. [Link]
-
Tuazon, E. C., et al. (1986).[1][2] Gas Phase Isotope Effects in the Chromatography of Deuterated Alkanes. Analytical Chemistry.[1][2][4][5][6][7][8][9] (Contextual grounding for Inverse Isotope Effect).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cms.agr.wa.gov [cms.agr.wa.gov]
- 3. agilent.com [agilent.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]
- 6. epa.gov [epa.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ellutia.com [ellutia.com]
- 9. shimadzu.com [shimadzu.com]
Application Note: Propane-d8 for the Calibration of Analytical Instrumentation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of propane-d8 (C₃D₈) as an internal standard for the calibration and quantitative analysis of propane and other light hydrocarbons using analytical instrumentation, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development, environmental monitoring, and industrial quality control who require high-precision analytical data. We will delve into the fundamental principles of isotope dilution techniques, the physicochemical properties of this compound, and step-by-step methodologies for its application.
Introduction: The Imperative for Precision in Quantitative Analysis
In modern analytical chemistry, the demand for accuracy and precision is paramount. Whether quantifying trace impurities in pharmaceutical products, monitoring environmental pollutants, or controlling industrial processes, reliable data is the bedrock of sound scientific and manufacturing decisions.[1][2] One of the most significant challenges in quantitative analysis is mitigating variability that can arise during sample preparation, injection, and instrument response.[2] The use of internal standards is a widely accepted strategy to correct for these variations.[2][3]
Stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are considered the "gold standard" in quantitative mass spectrometry.[2][4] These compounds are chemically almost identical to their non-deuterated counterparts (analytes), ensuring they behave similarly during extraction, chromatography, and ionization.[2] This co-elution and similar behavior allow for effective compensation for matrix effects, a common source of analytical error.[2] this compound, a stable, non-radioactive isotope of propane, serves as an ideal internal standard for the analysis of propane and other volatile hydrocarbons.[5][6]
Physicochemical Properties of Propane and this compound
The efficacy of this compound as an internal standard is rooted in its close physicochemical resemblance to propane. The primary difference is its molecular weight, which allows for clear differentiation by mass spectrometry.
| Property | Propane (C₃H₈) | This compound (C₃D₈) | Source |
| Molecular Formula | C₃H₈ | C₃D₈ | [7][8] |
| Molecular Weight | 44.0956 g/mol | 52.1449 g/mol | [7][8] |
| Boiling Point | -42.1 °C | -42.1 °C (lit.) | |
| Melting Point | -188 °C | -188 °C (lit.) | |
| Vapor Density | 1.5 (vs air) | 1.5 (vs air) | |
| Vapor Pressure | 8.42 atm (at 21.1 °C) | 8.42 atm (at 21.1 °C) |
Note: The physicochemical properties of propane and its deuterated analog are very similar, which is a key requirement for an effective internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike," in this case, this compound) to a sample containing the analyte of interest (propane).[9] After the spike is thoroughly mixed with the sample, the altered isotopic ratio of the analyte is measured by a mass spectrometer.[10][9] Because the measurement is based on a ratio, it is independent of sample volume and recovery during sample preparation, leading to highly accurate and precise results.
Diagram: Isotope Dilution Mass Spectrometry Workflow
Caption: Workflow for quantitative analysis using Isotope Dilution Mass Spectrometry.
Application: Quantitative Analysis of Propane in Gaseous Matrices by GC-MS
This section provides a detailed protocol for the preparation of calibration standards and the quantitative analysis of propane in a gaseous matrix (e.g., air, industrial process gas) using this compound as an internal standard with GC-MS.
Materials and Equipment
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a gas sampling inlet.
-
Gases:
-
High-purity propane (analyte).
-
This compound (internal standard), 99 atom % D or higher isotopic purity.
-
Zero-grade nitrogen or helium for dilution and carrier gas.
-
-
Gas Cylinders and Regulators: Appropriate for handling high-pressure gases.
-
Gas-tight Syringes: For accurate gas transfers.
-
Evacuated Gas Sampling Canisters: (e.g., SUMMA canisters) for preparing and storing standards.
-
Gas Blending and Dilution System: (Optional, for high precision).[11]
Protocol 1: Preparation of a Multi-Point Calibration Curve
This protocol describes the preparation of a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying concentrations of the analyte (propane).
Step 1: Preparation of a Stock this compound Internal Standard Canister
-
Evacuate a gas sampling canister to a pressure of <0.05 mmHg.
-
Using a gas-tight syringe, inject a precise volume of pure this compound into the canister.
-
Pressurize the canister to a known final pressure (e.g., 25 psig) with zero-grade nitrogen.[11]
-
Allow the canister to equilibrate for at least 4 hours before use.[12]
Step 2: Preparation of Calibration Standards
-
Label a series of evacuated gas sampling canisters for each calibration level.
-
To each canister, add a fixed volume of the this compound stock standard. This ensures the same concentration of the internal standard in all calibration samples.
-
Add varying, known volumes of pure propane to each canister to create a concentration range that brackets the expected sample concentrations.
-
Pressurize each canister to the same final pressure with zero-grade nitrogen.
-
Allow the calibration standards to equilibrate for at least 4 hours.
Diagram: Preparation of a Multi-Point Calibration Curve
Caption: Workflow for the preparation of multi-point calibration standards.
Protocol 2: GC-MS Analysis and Quantification
Step 1: Instrument Setup
-
GC Column: Select a suitable column for light hydrocarbon analysis (e.g., PLOT column).
-
Oven Temperature Program: Optimize for the separation of propane from other components in the sample matrix.
-
Injector: Use a gas sampling valve for reproducible injections.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Monitor m/z for Propane: e.g., 29 and 44.
-
Monitor m/z for this compound: e.g., 34 and 52.[8]
-
-
Step 2: Analysis
-
Analyze the prepared calibration standards, starting from the lowest concentration.
-
For each standard, integrate the peak areas for the selected ions of both propane and this compound.
-
Calculate the response ratio for each calibration level:
-
Response Ratio = (Peak Area of Propane) / (Peak Area of this compound)
-
Step 3: Calibration Curve Generation
-
Plot the Response Ratio (y-axis) against the concentration of propane (x-axis).
-
Perform a linear regression to generate a calibration curve. The R² value should be ≥ 0.995 for a valid calibration.
Step 4: Sample Analysis
-
Prepare the unknown sample by adding the same amount of this compound internal standard as used in the calibration standards.
-
Analyze the spiked sample using the same GC-MS method.
-
Calculate the Response Ratio for the unknown sample.
-
Determine the concentration of propane in the unknown sample using the equation of the line from the calibration curve.
Application in NMR Spectroscopy
While primarily used in mass spectrometry, deuterated compounds also find application in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] In ¹H NMR, the absence of proton signals for this compound makes it a "silent" standard that does not interfere with the analyte's spectrum.[1] It can be used as an internal standard for quantitative NMR (qNMR) by referencing the known concentration of the deuterated standard to the integrated signals of the analyte.[13] However, for propane analysis, GC-MS is generally the more sensitive and common technique.
Trustworthiness and Self-Validating Systems
The use of a deuterated internal standard like this compound inherently builds trustworthiness into the analytical method.[2][4] By co-eluting with the analyte, it experiences the same analytical variations, such as changes in injection volume or detector response.[3] The use of a response ratio effectively normalizes these variations, making the method robust and the results more reliable.[3] Method validation should still be performed according to established guidelines to determine parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[5][14]
Conclusion
This compound is an invaluable tool for the high-precision calibration and quantification of propane in various analytical applications. Its physicochemical properties, which closely mimic those of propane, make it an ideal internal standard for use in isotope dilution mass spectrometry with GC-MS.[2][3] The protocols outlined in this guide provide a robust framework for researchers and scientists to achieve accurate, reliable, and defensible analytical results. The adoption of deuterated internal standards is a critical step towards enhancing data integrity in scientific research and industrial quality control.[4][15]
References
- A Researcher's Guide to Cross-Validation of Analytical Methods for Deuterated Compounds - Benchchem. (n.d.).
- A Comparative Guide to Analytical Method Validation Using Deuterated Internal Standards - Benchchem. (n.d.).
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).
- Isotope dilution - Wikipedia. (n.d.).
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).
- Guideline on Isotope Dilution Mass Spectrometry - OSTI. (2017, May 22).
- Chemical Properties of this compound (CAS 2875-94-7) - Cheméo. (n.d.).
- Propane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. (2024, May 6).
- Propane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography-Mass Spectrometry - PubMed. (2014, March 15).
- Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). (n.d.).
- Propane - characteristics, industrial applications | PCC Group. (2024, April 10).
- Isotope Dilution Mass Spectrometry - PTB.de. (n.d.).
- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard - MDPI. (2021, December 31).
- Propane - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
- Propane - the NIST WebBook. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ResearchGate. (2012, January 11).
- Deuterated Compounds - Simson Pharma. (2025, May 29).
- Propane C₃H₈. (n.d.).
- Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography - SciSpace. (2013, December 9).
- Chemical Properties of Propane (CAS 74-98-6) - Cheméo. (n.d.).
- The deuteration of organic compounds as a tool to teach chemistry - Revistas UNAM. (n.d.).
- 3M Environmental Laboratory. (n.d.).
- Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography1. (2008, February 15).
- This compound Aldrich CAS No.2875-94-7. (n.d.).
- Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? - SCION Instruments. (2023, August 10).
- A reliable external calibration method for reaction monitoring with benchtop NMR - PubMed. (2023, December 20).
- SOP: Preparation of Calibration and Control Standards Using a Multi-Component Gas Blending and Dilution System. (2019, August 13).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Accuracy profile validation of a new analytical method for propane measurement using headspace-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
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- 8. This compound [webbook.nist.gov]
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- 10. Isotope dilution - Wikipedia [en.wikipedia.org]
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- 12. multimedia.3m.com [multimedia.3m.com]
- 13. A reliable external calibration method for reaction monitoring with benchtop NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
deuterated compounds in pharmaceutical research and drug discovery
Application Note & Protocol Guide: Deuterated Compounds in Pharmaceutical Research
Part 1: Core Directive & Executive Summary
The Paradigm Shift:
Deuterium (
The Engineering Logic: This guide moves beyond basic definitions. We address the causality of the Kinetic Isotope Effect (KIE) and provide actionable protocols for synthesizing, validating, and testing deuterated candidates. The goal is to engineer molecules that resist oxidative metabolism at specific "soft spots" while avoiding the pitfall of "metabolic switching" (shunting metabolism to a toxic pathway).
Part 2: Scientific Integrity & Logic (The "Why" and "How")
The Mechanistic Anchor: Primary Kinetic Isotope Effect (KIE)[1]
The utility of deuteration rests on the fundamental difference in bond dissociation energy (BDE) between C-H and C-D bonds.[1]
-
Zero-Point Energy (ZPE): Deuterium has twice the mass of protium. This increased mass lowers the vibrational frequency of the C-D bond, resulting in a lower zero-point energy compared to C-H.[1]
-
Activation Energy (
): Because the C-D bond starts at a lower energy well, the activation energy required to reach the transition state for bond cleavage (e.g., by Cytochrome P450) is significantly higher. -
The Result: A Primary KIE (
) typically ranging from 2 to 7 . This significantly slows the rate of metabolism at that specific site.
Critical Consideration: This only works if C-H bond cleavage is the rate-determining step (RDS) in the metabolic cascade. If product release or enzyme binding is the RDS, deuteration will have minimal effect (a phenomenon known as "masking" the isotope effect).
Strategic Design: Identifying "Soft Spots"
Do not deuterate randomly. Use metabolite identification (MetID) data to target specific oxidative "hotspots."
-
Target: N-methyl groups, O-methyl groups, and benzylic positions.
-
Goal: Increase half-life (
), reduce dosing frequency, or lower to mitigate off-target toxicity (as seen with Deutetrabenazine). -
Risk: Metabolic Switching. Blocking the primary metabolic route may force the drug down a secondary, potentially toxic pathway.
-
Mitigation: Screen deuterated analogs early for novel metabolites using high-resolution mass spectrometry (HRMS).
-
Part 3: Visualization (Graphviz Diagrams)
Diagram 1: The Kinetic Isotope Effect (Energy Landscape)
Caption: Energy diagram illustrating the higher activation energy (
Diagram 2: Deuterated Drug Development Workflow
Caption: Iterative workflow for developing deuterated pharmaceuticals, emphasizing the critical "Metabolic Switch" checkpoint.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Deuterated Analogs (Methylation Strategy)
Context: This protocol mimics the synthesis of Deutetrabenazine or deuterated esters/ethers, where a trideuteromethyl group (
Materials:
-
Precursor Scaffold (containing free amine or hydroxyl group).
-
Iodomethane-
( , >99.5 atom % D). -
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF (anhydrous) or Acetone.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under inert atmosphere (
or Ar), dissolve the Precursor Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). -
Deprotonation: Add
(1.5 - 2.0 equiv). Stir at room temperature for 15 minutes to ensure deprotonation of the nucleophile. -
Addition: Cool the mixture to 0°C. Add Iodomethane-
(1.1 equiv) dropwise via syringe. Note: is volatile and toxic; handle in a fume hood. -
Reaction: Allow the reaction to warm to room temperature and stir. Monitor via LC-MS (looking for M+3 mass shift).
-
Optimization: If incomplete, heat to 40-60°C, but monitor for elimination byproducts.
-
-
Quench & Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel chromatography.
-
Note: Deuterated compounds often co-elute with protium analogs. Separation is rarely possible by standard flash chromatography; high isotopic purity of the starting material (
) is critical.
-
Protocol 2: Analytical Validation (Isotopic Purity)
Context: You must prove that the compound is chemically pure (>95%) and isotopically enriched (>99% D).
A. Mass Spectrometry (HRMS):
-
Inject sample (1 µM in MeOH) into Q-TOF or Orbitrap MS.
-
Data Analysis: Calculate the ratio of the deuterated peak (
) to the residual protium peak ( ). -
Calculation:
Requirement: enrichment is standard for clinical candidates to prevent "metabolic shunting" of the impurity.
B. NMR Spectroscopy (
-
H NMR: Acquire spectrum in a non-interfering solvent (e.g.,
if the label is not on an exchangeable site).-
Verification: The signal corresponding to the deuterated site (e.g., the methyl singlet at ~3.8 ppm) should be absent or integrated to <1% of a single proton.
-
-
H NMR (Deuterium NMR): Acquire spectrum using a probe tuned to
H.[2]-
Verification: A peak should appear at the chemical shift corresponding to the labeled site. This confirms the location of the deuterium.[3]
-
Protocol 3: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Quantify the KIE by comparing Intrinsic Clearance (
Table 1: Assay Setup
| Component | Concentration | Function |
| Test Compound | 1 µM | Substrate (H-drug or D-drug) |
| Liver Microsomes | 0.5 mg/mL | Source of CYP450 enzymes (Human/Rat) |
| NADPH | 1 mM | Cofactor to initiate reaction |
| Buffer | 100 mM KHPO4 (pH 7.4) | Physiological medium |
| Timepoints | 0, 5, 15, 30, 45, 60 min | Kinetic sampling |
Procedure:
-
Pre-incubate microsomes and test compound at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH.
-
At each timepoint, remove an aliquot and quench in ice-cold Acetonitrile (containing Internal Standard).
-
Centrifuge (4000 rpm, 10 min) to pellet proteins.
-
Analyze supernatant by LC-MS/MS.
-
Data Analysis: Plot
vs. Time. The slope is . -
Calculate KIE:
-
Success Criteria: A KIE > 2.0 indicates a significant stabilization effect.
-
Part 5: Case Studies & Clinical Impact
1. Deutetrabenazine (Austedo):
-
Issue: Rapid CYP2D6 metabolism of the methoxy groups led to short half-life and high peak concentrations (
), causing sedation and depression. -
Solution: Deuteration of the two O-methyl groups (
). -
Outcome: Slower clearance allowed for lower, less frequent dosing.[][7][] The blunted
reduced adverse events while maintaining efficacy [1].
2. Donafenib (Zepsun):
-
Parent: Sorafenib (Kinase inhibitor for HCC).
-
Modification: Deuteration of the N-methylamide group.
-
Outcome: Improved pharmacokinetic stability and bioavailability compared to Sorafenib, leading to its approval in China for hepatocellular carcinoma [2].
References
-
FDA Approval Package: Austedo (Deutetrabenazine). U.S. Food and Drug Administration. (2017).[4][9][10] Clinical Pharmacology Review. [Link]
-
Donafenib in Advanced Hepatocellular Carcinoma. Journal of Clinical Oncology. (2021).[11][12] Qin, S., et al. [Link]
-
Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery.[12][13] (2023).[11][12][13][14] Di Martino, R.M.C., et al. [Link][12][13]
-
Kinetic Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. (2002). Guengerich, F.P. [Link]
-
Deuterated Drugs: Where Are We Now? Journal of Medicinal Chemistry. (2019). Pirali, T., et al. [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 7. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. US20140081019A1 - Process for the preparation of deuterated compounds containing n-alkyl groups - Google Patents [patents.google.com]
- 11. The FDA approved these 46 new drugs in 2025 [soci.org]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. preprints.org [preprints.org]
Application Note: Propane-d8 as a Mechanistic Probe in Reaction Kinetics and Catalysis
Target Audience: Physical Chemists, Catalysis Researchers, Atmospheric Modeler, and Drug Development Professionals.
Executive Summary
The elucidation of reaction mechanisms and the determination of rate-limiting steps (RLS) are fundamental to optimizing catalytic processes, refining atmospheric kinetic models, and understanding metabolic degradation pathways in drug development. Propane-d8 (
By exploiting the Primary Kinetic Isotope Effect (KIE)—where the heavier deuterium atom lowers the zero-point energy of the bond, thereby increasing the activation energy required for cleavage—researchers can precisely isolate abstraction events. This guide details three advanced analytical workflows utilizing this compound: gas-phase radical kinetics, solid-state NMR of zeolite catalysis, and operando spectroscopy for oxidative dehydrogenation.
Gas-Phase Radical Kinetics: Isolating Site-Specific Abstraction
In atmospheric chemistry and combustion modeling, the degradation of volatile organic compounds (VOCs) is driven by radical abstraction (e.g., by OH or Cl atoms). This compound is utilized to determine absolute and site-specific rate constants for deuterium abstraction[1][2].
Causality in Experimental Design
To build accurate predictive models, researchers must distinguish between abstraction at the primary methyl groups versus the secondary methylene group. Because the C–D bond is stronger than the C–H bond, comparing the reaction rates of
Protocol: Shock Tube Laser Absorption for OH +
-
Mixture Preparation: Dilute the OH precursor (e.g., tert-butyl hydroperoxide) and this compound in an inert bath gas (Argon).
-
Causality: High dilution prevents thermal runaway and suppresses secondary bimolecular reactions, ensuring pseudo-first-order kinetics.
-
-
Shock Heating: Generate a reflected shock wave to instantaneously heat the mixture to the target temperature (840–1470 K)[3].
-
Laser Absorption Monitoring: Probe the OH radical concentration in real-time using narrow-linewidth laser absorption near 306 nm.
-
Causality: Direct measurement of the OH decay profile allows for the extraction of the overall rate constant
.
-
-
Self-Validation Check: The sum of the calculated site-specific D-abstraction rates must mathematically equal the overall substrate decay rate measured independently via relative rate methods. A mismatch indicates the presence of unmodeled secondary radical reactions.
Workflow for gas-phase radical kinetics using shock tube and laser absorption.
Quantitative Data Summary
Table 1: Modified Arrhenius Expressions for D-Abstraction by OH Radicals in this compound [3]
| Site Category | Rate Constant Expression ( | Temp Range (K) |
| Primary ( | 295–1317 | |
| Secondary ( | 295–1341 | |
| Secondary ( | 294–1412 |
Table 2: Kinetic Isotope Effect (KIE) for Cl + Propane [2]
| Substrate Pair | Temperature (K) | Measured KIE ( |
| 298 | 1.55 ± 0.12 |
Solid-State Catalysis: H/D Exchange on Zeolite Brønsted Acid Sites
In petrochemical refining, the catalytic cracking of hydrocarbons requires initial C–H bond activation at Brønsted acid sites (BAS). This compound is used in conjunction with in situ Magic Angle Spinning (MAS) NMR to observe the direct transfer of protium from the zeolite to the alkane[4].
Causality in Experimental Design
By adsorbing
Protocol: In Situ MAS NMR of Zeolite H/D Exchange
-
Zeolite Activation: Heat the H-ZSM-5 sample (e.g., 60 mg) under high vacuum to 673 K.
-
Causality: This removes adsorbed water and tightly bound organics, ensuring that the Brønsted acid sites are fully exposed and reactive.
-
-
Isotope Dosing: Adsorb a known pressure of this compound onto the zeolite at a low temperature (e.g., 298 K).
-
Variable Temperature MAS NMR: Ramp the temperature to the reaction window (503–556 K) while spinning the sample at the magic angle.
-
Causality: MAS eliminates chemical shift anisotropy and dipolar coupling, providing high-resolution liquid-like spectra for solid samples.
-
-
Self-Validation Check: The integrated intensity ratio of the
MAS NMR signals for the methyl (1.0 ppm) and methylene (1.5 ppm) groups must remain close to 3:1 throughout the reaction. Deviation from this constant ratio indicates preferential regioselective exchange or experimental artifacts[4].
Mechanism of H/D exchange for this compound on zeolite Brønsted acid sites.
Operando Spectroscopy: Modulation Excitation DRIFTS in Oxidative Dehydrogenation
The oxidative dehydrogenation (ODH) of propane to propylene is a highly desirable, energy-efficient alternative to traditional thermal cracking. However, over-oxidation to
Causality in Experimental Design
Under steady-state catalytic conditions, the surface of the catalyst is covered with "spectator" species that do not participate in the reaction, masking the true active intermediates. By cyclically switching the feed gas between
Protocol: ME-DRIFTS Isotopic Switching
-
Steady-State Establishment: Flow a mixture of
and over the catalyst bed at 320 °C until steady-state conversion is achieved[5]. -
Concentration Modulation: Cyclically switch the hydrocarbon feed between
and at a fixed frequency (e.g., every 2 minutes), continuously recording DRIFTS spectra.-
Causality: The cyclic perturbation forces active intermediate concentrations to oscillate at the modulation frequency, while spectator species remain static.
-
-
Phase-Sensitive Detection (PSD): Demodulate the time-resolved spectra into phase-domain spectra using a digital lock-in amplifier algorithm.
-
Self-Validation Check: The phase angle of the active species in the PSD spectra must strictly follow the modulation frequency of the isotope switch. Signals that do not exhibit a phase-shift are mathematically rejected as spectator species, ensuring the integrity of the mechanistic assignment[5].
Modulation Excitation DRIFTS (ME-DRIFTS) isotopic switching workflow.
References
-
[4] In Situ 1H and 13C MAS NMR Kinetic Study of the Mechanism of H/D Exchange for Propane on Zeolite H-ZSM-5. ACS Publications. 4
-
[2] Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. PMC / NIH. 2
-
[5] Collaborative Mechanistic Effects between Vanadia and Titania during the Oxidative Dehydrogenation of Propane Investigated by Operando and Transient Spectroscopy. TUprints. 5
-
[3] Site-Specific Rate Constant Measurements for Primary and Secondary H- and D-Abstraction by OH Radicals: Propane and n-Butane. The Journal of Physical Chemistry A - ACS Publications. 3
Sources
- 1. Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
Troubleshooting & Optimization
techniques for improving Propane-d8 signal-to-noise ratio in MS
The following technical guide is structured as a specialized Propane-d8 Optimization Support Center . It is designed to function as a self-contained troubleshooting ecosystem for researchers experiencing low sensitivity or high noise when using this compound (
Status: Operational | Tier: Advanced Application Support
Topic: Improving Signal-to-Noise Ratio (SNR) for this compound (
Executive Summary & Mechanism of Action
Why is your this compound signal low?
this compound (
-
Isotopic Scrambling (H/D Exchange): The most common cause. Presence of protic contaminants (moisture) in the ion source causes rapid exchange of Deuterium (
) for Hydrogen ( ), distributing your signal across 51, 50, and 49, effectively diluting the target peak. -
Source Pressure Mismatch: In CI modes, insufficient partial pressure of the reagent gas prevents effective collisional stabilization, leading to excessive fragmentation.
-
Space Charge Effects: In trap-based systems, an overabundance of lower-mass background ions (like
or from leaks) fills the trap, reducing the duty cycle for your target ions.
The Ionization Pathway (Visualization)
The following diagram illustrates the critical vulnerability of this compound to moisture-induced signal loss during the ionization process.
Caption: Figure 1. The ionization workflow showing the "Signal Loss" pathway where moisture contamination converts the target [C3D8]+ ion into mixed isotopologues, destroying SNR.
Diagnostic Module: Troubleshooting Low SNR
Select the symptom that best matches your observation.
Issue A: "My peak is broad, and I see 'ghost' peaks at m/z 51 and 50."
Diagnosis: H/D Scrambling (Moisture Contamination) This is the hallmark of a "wet" system. The deuterium on the this compound ion is exchanging with hydrogen atoms from water vapor in the source or transfer lines.
Protocol: The "Dry-Down" Procedure
-
Isolate the Leak: Monitor
18 ( ) and 28 ( ). If is high, you have an air leak introducing moisture. If only 18 is high, you have outgassing. -
Bake-Out Cycle:
-
Ramp the ion source temperature to 250°C - 300°C (instrument permitting) for 4 hours.
-
Note: While Propane analysis is usually done at lower source temps to prevent fragmentation, you must bake high to remove adsorbed water, then lower it for analysis.
-
-
Trap Installation: Install a high-capacity moisture trap (molecular sieve) on the carrier gas line and the CI reagent gas line.
-
Validation: Inject a blank. The ratio of
18 to 69 (PFTBA reference) should be .
Issue B: "Signal is stable but intensity is extremely low (High Background)."
Diagnosis: Space Charge or Detector Saturation
this compound is a light ion (
Protocol: Low-Mass Cutoff Optimization
-
Adjust Scan Range: Do not scan starting at
10 or 20. Set the low-mass cutoff to 45 . This eliminates the massive Argon ( 40), Nitrogen ( 28), and Oxygen ( 32) signals from filling the detector/trap. -
Repeller Voltage (Sector/Quad):
-
This compound ions are light and gain velocity quickly.
-
Action: Lower the repeller voltage in 1V increments. High repeller voltages often push light ions too fast, causing them to scatter before focusing.
-
Issue C: "I am using this compound as a CI Reagent, but I only see EI-like fragmentation."
Diagnosis: Insufficient Source Pressure
To function as a CI reagent (generating
Protocol: Pressure Ramping
-
Target Pressure: The source pressure must be between 0.5 and 1.0 Torr (approx. 66 - 133 Pa).
-
Verification: Monitor the ratio of the molecular ion (
, 52) to the primary reagent ion ( , 50).-
Low Pressure: High abundance of
52 (indicates EI mechanism). -
Optimal Pressure: Dominance of
50 ( ) and associated adducts.
-
Optimization Data: Parameter Reference Table
Use these validated settings as a baseline for your method.
| Parameter | Recommended Setting | Scientific Rationale |
| Ion Source Temp | 150°C - 200°C | High temps (>230°C) cause thermal degradation and excessive fragmentation of aliphatic chains [1]. |
| Electron Energy | 70 eV | Standard for library matching. Lowering to 50 eV can sometimes improve Molecular Ion survival but reduces overall sensitivity. |
| Emission Current | 35 - 50 µA | Lower emission currents reduce space charge effects for light ions, sharpening the peak shape. |
| Scan Range | (For SIM/Targeted). Narrow windows maximize dwell time on the target ion, boosting SNR by | |
| Dwell Time | 50 - 100 ms | For SIM analysis. Dwell times <20ms result in electronic noise dominating the signal. |
Advanced Workflow: Logic Tree for SNR Recovery
Follow this logic path to systematically identify the root cause of signal loss.
Caption: Figure 2. Decision matrix for isolating this compound signal degradation factors.
Frequently Asked Questions (FAQ)
Q: Why does my this compound signal drift over time during a sequence? A: This is likely due to Source Fouling . Alkanes, even small ones, can polymerize on the repeller or ion volume surfaces over time, creating insulating layers that distort the electric field.
-
Fix: Clean the ion source physically (abrasive slurry) rather than just chemical baking. Ensure your filament is not sagging, which alters the electron entry angle.
Q: Can I use Nitrogen as a carrier gas for this compound analysis?
A: It is not recommended for trace analysis. Nitrogen (
Q: I see a peak at m/z 54. What is it?
A: This is likely an adduct or a contaminant. If you are using CI, you might be seeing
References
-
NIST Mass Spectrometry Data Center. "this compound Gas Phase Ion Energetics & Spectra." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2][3][4][5] [Link]
- Harrison, A. G. (1992). Chemical Ionization Mass Spectrometry (2nd ed.). CRC Press. (Authoritative text on reagent gas pressure and ion-molecule reactions).
-
Waters Corporation. "Common Ionization Methods: Electron Ionization (EI) and Chemical Ionization (CI)." Waters Primer. [Link]
-
ResolveMass Laboratories. "Deuterated Standards for LC-MS Analysis: Handling and H/D Exchange." [Link]
Sources
Propane-d8 Stability: A Technical Guide to Preventing Isotopic Exchange
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing Propane-d8 as an internal standard in their analytical workflows. The following content provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and mitigate isotopic exchange during sample preparation, ensuring the integrity and accuracy of your quantitative data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of this compound and the phenomenon of isotopic exchange.
Q1: What is isotopic exchange and why is it a concern with this compound?
Isotopic exchange is a chemical reaction where a deuterium atom on a labeled compound, such as this compound, is replaced by a hydrogen atom from the surrounding environment, like a solvent or sample matrix.[1][2] This process, also known as H/D exchange or back-exchange, is a critical issue in quantitative analysis. When this compound is used as an internal standard, its purpose is to mimic the analyte of interest throughout the sample preparation and analysis, providing a stable reference for accurate quantification.[3] If deuterium atoms are lost, the mass of the internal standard changes, potentially leading to its misidentification as the unlabeled analyte. This can result in an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration, thereby compromising the reliability of the analytical data.
Q2: How stable is the deuterium on this compound compared to other deuterated compounds?
The stability of deuterium labeling is highly dependent on its position within the molecule. Deuterium atoms attached to heteroatoms (e.g., -OH, -NH) are generally more susceptible to exchange. In the case of this compound, all hydrogens are replaced with deuterium on carbon atoms. Alkanes, like propane, have C-H bonds that are relatively inert, making them less prone to exchange under typical analytical conditions compared to molecules with more labile protons.[4][5] However, the C-D bond is slightly stronger than the C-H bond, which contributes to its stability.[6] While generally stable, isotopic exchange in propane can be induced under certain conditions, such as the presence of acid, base, or metal catalysts, often at elevated temperatures.[4][7][8]
Q3: What are the primary factors that can induce isotopic exchange in this compound during sample preparation?
Several factors can promote the undesirable exchange of deuterium for protium in this compound:
-
Presence of Catalysts: Both acid and base catalysts can facilitate H/D exchange.[8][9] Metal catalysts, such as those containing platinum, palladium, or nickel, are also known to promote this exchange, particularly at higher temperatures.[10][11]
-
Elevated Temperatures: Higher temperatures provide the necessary activation energy for C-D bond cleavage, accelerating the rate of isotopic exchange.[12]
-
Protic Solvents: Solvents that can donate protons, such as water or methanol, can serve as a source of hydrogen for the exchange reaction.[13]
-
Sample Matrix Complexity: Complex biological or environmental matrices can contain components that may catalyze or participate in exchange reactions.
Q4: How can I detect if isotopic exchange is occurring with my this compound internal standard?
Identifying isotopic exchange is crucial for data integrity. Key indicators include:
-
Decreased Internal Standard Signal: A gradual decrease in the signal intensity of this compound across an analytical run can suggest a loss of the deuterated standard.
-
Appearance of Unlabeled Analyte Signal: The emergence or increase of a signal corresponding to unlabeled propane in blank or zero samples spiked only with this compound is a strong indicator of exchange.[1]
-
Poor Reproducibility: Inconsistent results for quality control (QC) samples and calibrators can point to instability in the internal standard.
-
Non-linear Calibration Curves: A loss of linearity, particularly at the lower or upper ends of the calibration curve, may be caused by isotopic exchange.
Part 2: Troubleshooting Guides
This section provides structured approaches to diagnose and resolve issues related to this compound isotopic exchange.
Troubleshooting Guide 1: Inconsistent Internal Standard Response
Symptom: The peak area or height of the this compound internal standard is decreasing over the course of an analytical batch or is highly variable between injections.
Potential Cause: Isotopic exchange is occurring during sample storage in the autosampler or during the analytical run itself.
Workflow for Troubleshooting Inconsistent Internal Standard Response:
Caption: Troubleshooting workflow for inconsistent internal standard response.
Troubleshooting Guide 2: Apparent Analyte in Blank Samples
Symptom: A signal corresponding to unlabeled propane is detected in blank matrix samples that have been spiked only with this compound.
Potential Cause: Isotopic exchange is converting the this compound internal standard into unlabeled propane.
Workflow for Diagnosing Apparent Analyte in Blanks:
Caption: Workflow for diagnosing the source of apparent analyte in blank samples.
Part 3: Experimental Protocols
This section provides detailed methodologies for handling this compound and assessing its stability.
Protocol 1: Recommended Storage and Handling of this compound
To maintain the isotopic integrity of this compound, proper storage and handling are paramount.
Materials:
-
This compound cylinder
-
Appropriate gas regulator and control valves
-
Well-ventilated storage area[14]
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Storage of the Cylinder: Store the this compound cylinder in a well-ventilated, dry area, away from heat sources and direct sunlight.[14][15] The storage temperature should not exceed 52°C (125°F).[14] Ensure the cylinder is secured in an upright position to prevent it from falling.[14][16]
-
Handling: When dispensing the gas, use a regulator and control valve compatible with propane. To prevent contamination with atmospheric moisture, which can be a source of protons, it is best practice to handle under an inert atmosphere if possible.[6][17]
-
Preparation of Stock Solutions: If preparing a stock solution, use a high-purity aprotic solvent. Store the stock solution in a tightly sealed vial at a low temperature, such as -20°C, to minimize any potential for exchange.[17]
Protocol 2: Assessing the Stability of this compound in the Sample Matrix
This protocol is designed to evaluate the stability of this compound under the specific conditions of your experimental workflow.
Materials:
-
Blank sample matrix (e.g., plasma, water, soil extract)
-
This compound stock solution
-
Aprotic solvent for initial dilution
-
Your standard sample preparation reagents
Procedure:
-
Prepare Stability Samples:
-
Set A (Matrix Stability): Spike the blank sample matrix with this compound at the working concentration.
-
Set B (Solvent Stability): Spike the final sample reconstitution solvent with this compound at the working concentration.
-
-
Incubation:
-
Time Zero (T0): Immediately process and analyze one aliquot from each set to establish a baseline.[17]
-
Incubation: Store the remaining aliquots under conditions that mimic your typical sample handling and storage (e.g., room temperature, 4°C, autosampler temperature) for various durations (e.g., 4, 8, 24 hours).[17]
-
-
Analysis: Analyze the stored samples at the designated time points. Monitor the mass transitions for both this compound and unlabeled propane.
-
Data Evaluation:
-
Compare the peak area of this compound at each time point to the T0 value. A significant decrease (typically >15%) indicates instability.[17]
-
Monitor the peak area of unlabeled propane. Any increase from T0 suggests that isotopic exchange is occurring.
-
Part 4: Data Presentation
The following table summarizes the key factors influencing this compound stability and the recommended preventative measures.
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Risk Level for Isotopic Exchange | Recommended Mitigation Strategy |
| pH | High in strongly acidic or basic conditions. | Maintain pH as close to neutral as possible during sample preparation and analysis. |
| Temperature | High at elevated temperatures.[12] | Keep samples cooled throughout the process, including autosampler storage. Avoid high temperatures during sample extraction and concentration steps. |
| Solvent | High with protic solvents (e.g., water, methanol).[13] | Use aprotic solvents (e.g., acetonitrile, dichloromethane) for stock solutions and final sample reconstitution whenever feasible. |
| Catalysts | High in the presence of certain metals (Pt, Pd, Ni) or strong acids/bases.[8][10] | Avoid contact with materials known to catalyze H/D exchange. Ensure all glassware is thoroughly cleaned and inert. |
| Storage | Moderate to High with improper long-term storage. | Store this compound gas cylinders and stock solutions in a cool, dry, and dark environment.[6][15] |
References
-
Ivanov, I. V., et al. (2005). In Situ 1H and 13C MAS NMR Kinetic Study of the Mechanism of H/D Exchange for Propane on Zeolite H-ZSM-5. The Journal of Physical Chemistry B, 109(42), 19856-19864. Available from: [Link]
-
Campos-Martin, J. M., et al. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Catalysis, 8(3), 2044-2057. Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. (2025). Available from: [Link]
-
Mills, M. D., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. Journal of Molecular Spectroscopy, 388, 111669. Available from: [Link]
-
Krasnoperov, L. N., et al. (2020). Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction. International Journal of Chemical Kinetics, 52(12), 925-938. Available from: [Link]
-
Piasecki, A., et al. (2018). Position-specific hydrogen isotope equilibrium in propane. Geochimica et Cosmochimica Acta, 239, 347-360. Available from: [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. (2025). Available from: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube. Available from: [Link]
-
Oez, H., & Gaeumann, T. (1990). The H/D exchange and hydrogenolysis of propane on alumina-supported nickel catalyst. Journal of Catalysis, 126(1), 221-232. Available from: [Link]
-
Ausloos, P., et al. (1972). The Photochemistry of Propane at High Photon Energies (8.4-21.2 eV). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(1), 1-22. Available from: [Link]
-
Carless, J. (2012). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Biochemistry, 45(9), 719-720. Available from: [Link]
-
Propane (Compressed) - Guide to OHS Legislation. WorkSafeNB. Available from: [Link]
-
How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry. (2026). Available from: [Link]
-
Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Teledyne Leeman Labs. (2023). Available from: [Link]
-
Hydrogen–deuterium exchange. Wikipedia. Available from: [Link]
-
Li, Y., et al. (2022). Position-specific Carbon Isotope Compositions of Propane: Analytical Methods and Applications for Elucidating the Origins of Natural Gas. Geochimica et Cosmochimica Acta, 321, 1-17. Available from: [Link]
-
Skinner, J. J., et al. (2020). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. Analytical Chemistry, 92(15), 10464-10472. Available from: [Link]
-
Campos-Martin, J. M., et al. (2018). Hydrogen/Deuterium (H/D) Exchange Catalysis in Alkanes. ACS Catalysis, 8(3), 2044-2057. Available from: [Link]
-
Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices. (2014). Analytical Methods, 6(21), 8683-8689. Available from: [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. (2025). Available from: [Link]
-
Sajiki, H., et al. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 11437-11445. Available from: [Link]
-
Sampling and Analysis. ITRC. Available from: [Link]
-
Wang, Y., et al. (2021). Electroassisted Propane Dehydrogenation at Low Temperatures: Far beyond the Equilibrium Limitation. JACS Au, 1(9), 1435-1442. Available from: [Link]
-
Nataraj, A., et al. (2021). Position-specific isotope analysis of propane by mid-IR laser absorption spectroscopy. Analytical and Bioanalytical Chemistry, 413(28), 7015-7025. Available from: [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). LCGC North America, 39(7), 354-359. Available from: [Link]
-
West, C. T., & Vang, Z. P. (2021). Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes. Chemistry – A European Journal, 27(39), 9988-10000. Available from: [Link]
-
Essential Guidelines for Safe Propane Storage. Matthey Propane Service. Available from: [Link]
-
Chin, E. H., et al. (2017). Sensitivity study of the propane dehydrogenation process in an industrial radial moving bed reactor. IOP Conference Series: Materials Science and Engineering, 206, 012085. Available from: [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 53(8), 1547-1558. Available from: [Link]
-
Stable Isotope Analysis Techniques: Powerful Analytical Tools for Various Fields. Stanford Advanced Materials. (2023). Available from: [Link]
-
Safety Tips for Storing Propane Tanks. ICC. (2025). Available from: [Link]
-
Multiple Deuteration of Alkanes Synergistically-Catalyzed by Platinum and Rhodium on Carbon as a Mixed Catalytic. The Royal Society of Chemistry. (2015). Available from: [Link]
-
Propane. NIST WebBook. Available from: [Link]
-
Establishing the accuracy of position‐specific carbon isotope analysis of propane by GC‐pyrolysis‐GC‐IRMS. (2022). Rapid Communications in Mass Spectrometry, 36(S2), e9254. Available from: [Link]
-
The Key to Understanding OSHA Propane Regulations. SafeStart. (2018). Available from: [Link]
-
Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. e-Publications@Marquette. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. The H/D exchange and hydrogenolysis of propane on alumina-supported nickel catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. ohsguide.worksafenb.ca [ohsguide.worksafenb.ca]
- 15. thecompliancecenter.com [thecompliancecenter.com]
- 16. The Key to Understanding OSHA Propane Regulations – SafeStart [safestart.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
identifying and resolving Propane-d8 interference in complex matrices
Topic: Identifying and Resolving Propane-d8 Interference in Complex Matrices
Executive Summary
This compound (
This guide provides a root-cause analysis and resolution workflow for researchers encountering anomalous this compound recovery or quantification errors.
Module 1: Diagnostic Triage – Is the Interference Real?
Before modifying the method, you must distinguish between chemical interference (co-eluting peaks) and physical interference (matrix effects or system leaks).
Q1: My this compound area counts are fluctuating wildly between samples. Is this interference?
A: Not necessarily. In headspace analysis, this often indicates a Partition Coefficient (
The Mechanism: this compound is a gas.[2] Its concentration in the headspace (which you inject) is governed by Henry’s Law. If your sample matrices vary in salt content (ionic strength) or viscosity (e.g., urine vs. blood vs. water), the "Salting Out" effect will drive different amounts of this compound into the headspace, even if the absolute amount added is identical.
The Validation Step:
-
Check the Retention Time (RT): Does the RT shift by >0.1 min? If yes, you have a chromatographic issue (column saturation or leak). If no, it is likely a matrix effect.
-
The "Salt Saturation" Test: Saturate all samples and standards with Sodium Sulfate (
) or Sodium Chloride. This normalizes the ionic strength, forcing the partition coefficient ( ) to a consistent maximum.-
Result: If area counts stabilize after saturation, the issue was physical matrix variability, not chemical interference.
-
Q2: I see a peak at the this compound retention time in my "Blank" matrix. How do I identify the source?
A: This is a classic "Ghost Peak" scenario. You must triangulate the source using the Subtraction Logic Protocol .
-
Scenario A: Carrier Gas Impurity. this compound is a light gas; impurities in Helium/Hydrogen lines can mimic it.
-
Scenario B: Cross-Talk. High levels of native Propane (
) in previous samples can carry over. -
Scenario C: Isobaric Matrix Component.
Diagnostic Workflow:
Figure 1: Diagnostic logic for isolating the source of this compound background signals.
Module 2: Spectral & Isobaric Resolution
Q3: What specific compounds interfere with this compound mass spectra?
A: this compound (
| Interferent | Formula | Key Ions (m/z) | Mechanism of Interference |
| Chloromethane | 50, 52 | The | |
| Ethanol | 31, 45, 46 | High concentrations (e.g., forensic blood alcohol) can cause "tailing" that elevates the baseline at m/z 34 or 52 if resolution is poor. | |
| Native Propane | 29, 43, 44 | If native propane is present at >1000x the ISTD concentration, isotopic contributions (M+8 is rare, but background noise increases) can bleed into the window. | |
| Methanol | 29, 30, 31, 32 | Can interfere with the m/z 34 fragment if using low-res MS. |
The Fix: Ion Ratio Confirmation Never rely on a single ion for identification in complex matrices.
-
Protocol: Monitor m/z 52 (Quantifier) and m/z 34 (Qualifier) .
-
Acceptance Criteria: The ratio of
should be consistent within of your neat standard. If the ratio skews in a sample, a co-eluting matrix interferent is present.
Q4: How do I eliminate the Chloromethane (m/z 52) interference?
A: Since Chloromethane and this compound are both highly volatile gases, they often co-elute on standard PDMS columns (like DB-1 or DB-5). You have two options:
Option A: Chromatographic Separation (Preferred) Switch to a Porous Layer Open Tubular (PLOT) column. Standard liquid phases cannot separate light hydrocarbons effectively.
-
Recommended Phase: Alumina (
) or Porous Polymer (Q-Bond). -
Effect: Alumina retains unsaturated hydrocarbons and polar halogens (like Chloromethane) much longer than saturated alkanes (this compound), creating baseline separation.
Option B: Mass Spectrometry (Alternative) If you cannot change the column, switch the Quantifier Ion.
-
Use m/z 34 as the primary quantifier for this compound.
-
Note: Ensure your solvent delay is set correctly, as m/z 34 is in the "air/nitrogen" range (m/z 28, 32) and requires a clean background.
Module 3: Experimental Protocol & Optimization
Q5: What is the "Gold Standard" method for this compound in biological headspace?
A: The following protocol minimizes matrix interference through thermodynamic equilibrium and chromatographic selectivity.
1. Sample Preparation (The "Salting Out" Method)
-
Vial: 20 mL Headspace Vial.
-
Matrix: 200 µL Sample (Blood/Urine/Slurry).
-
Reagent: Add 1.0 mL of Saturated Sodium Chloride (
) solution. Rationale: Normalizes ionic strength. -
ISTD Addition: Inject 50 µL of this compound gas (at known pressure/temp) into the headspace using a gas-tight syringe. Do not bubble through liquid to avoid foaming.
2. Headspace Parameters (Equilibrium)
-
Incubation Temp: 65°C.
-
Incubation Time: 15 minutes (with agitation).
-
Critical: Do not exceed 80°C. Higher temps increase water vapor pressure, which can quench the MS source and degrade this compound peak shape.
3. GC-MS Conditions (PLOT Column)
-
Column: Agilent J&W HP-PLOT Q (or equivalent Porous Polymer),
. -
Carrier: Helium at 1.5 mL/min (Constant Flow).
-
Oven:
-
40°C (hold 2 min)
-
Ramp 20°C/min to 200°C.
-
-
MS Mode: SIM (Selected Ion Monitoring).
-
Group 1 (2.0 - 4.0 min): m/z 52, 34 (this compound).
-
Workflow Visualization:
Figure 2: Optimized Headspace GC-MS workflow for this compound analysis.
Module 4: Advanced Troubleshooting (FAQs)
Q: My this compound peak is splitting. Why? A: Peak splitting in PLOT columns is usually caused by Water Overload .
-
Cause: Headspace injection transfers water vapor. Porous polymers adsorb water, which temporarily deactivates the phase, causing the alkane to elute in "chunks."
-
Fix: Increase the inlet split ratio (e.g., from 10:1 to 50:1) to reduce water loading, or install a particle trap/dehydrator inline (though this risks analyte loss).
Q: Can I use this compound to quantify non-volatiles?
A: No. An Internal Standard must mimic the physicochemical properties of the analyte. This compound is only suitable for Class 1 Residual Solvents (very volatile) or light hydrocarbons (
References
-
NIST Chemistry WebBook. this compound Mass Spectrum and Thermochemistry Data. National Institute of Standards and Technology.[2][3][4] [Link]
-
Restek Corporation. Analysis of Light Hydrocarbons using PLOT Columns. Application Note. [Link]
-
Agilent Technologies. Headspace GC/MS Analysis of Volatile Organic Compounds in Biological Matrices. Application Note 5991-0000EN. [Link]
Sources
best practices for the storage and handling of Propane-d8 cylinders
Topic: Best Practices for the Storage and Handling of Propane-d8 Cylinders Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Structural Biologists, and DMPK Scientists
Introduction: Beyond the Fuel Source
From the Desk of Dr. Aris Thorne, Senior Application Scientist
Welcome. If you are reading this, you are likely not using this compound as a fuel source, but as a high-precision NMR solvent or a metabolic tracer. While chemically identical to the gas used in patio grills, This compound (
A lecture bottle of this compound represents a significant financial investment and a critical data point in your structural elucidation. Mishandling it doesn't just risk a fire; it risks isotopic dilution (
This guide treats this compound as a liquefied reagent gas . We will cover the thermodynamics of storage, the physics of cryogenic transfer, and the diagnostics of spectral artifacts.
Part 1: Critical Storage Protocols (The "Before" Phase)
Q: My lab’s ambient temperature fluctuates. How strictly must I control the storage temperature for this compound?
A: You must strictly adhere to the "52°C Hard Limit" to prevent hydrostatic rupture.
This compound is supplied as a liquefied gas under its own vapor pressure. At 20°C, the internal pressure is approximately 8.3 bar (120 psig) . However, because the liquid phase expands thermally much faster than the steel cylinder can stretch, rising temperatures can cause the liquid to fill the entire internal volume (becoming "liquid full").
Once liquid full, any further temperature rise creates hydrostatic pressure , which can spike by thousands of PSI per degree, rupturing the safety relief device or the cylinder wall.
The Protocol:
-
Monitor: Install a max-min thermometer in your gas storage cabinet.
-
Limit: Never exceed 52°C (125°F) . This is the OSHA/CGA standard limit.
-
Orientation: Store upright . This ensures the safety relief valve (if present) is in contact with the vapor space, not the liquid. If the relief valve opens while in contact with liquid, it will vent expanding liquid propane, creating a massive, uncontrollable gas cloud instantly.
Q: Can I store this compound in the same cabinet as Oxygen-18 or other oxidizers?
A: Absolutely not.
You must maintain a 6-meter (20-foot) separation or a 30-minute fire-rated barrier between this compound (Flammable Gas, Class 2.1) and any oxidizers (Oxygen, Nitrous Oxide). In the event of a leak, the commingling of a heavy fuel gas (Propane density > Air) with an oxidizer creates a hyper-combustible environment at floor level.
Part 2: Operational Handling & Transfer (The "During" Phase)
Q: How do I transfer this compound into an NMR tube without introducing air or moisture?
A: Use the Cryogenic Condensation Method (Vacuum Transfer).
Direct pressure transfer is risky; it wastes expensive gas and risks over-pressurizing standard glass tubes. The preferred method utilizes thermodynamic manipulation—using Liquid Nitrogen (
Required Equipment:
-
High-Pressure NMR Tube: (e.g., J. Young valve tube, rated > 150 psi). Do not use standard plastic-cap tubes.
-
Vacuum Manifold: Stainless steel or glass with high-vacuum grease.
-
Lecture Bottle Control Valve: Stainless steel needle valve (minimize brass/rubber contact).
The Protocol:
-
Connect: Attach the this compound cylinder and the J. Young NMR tube to your vacuum manifold.
-
Purge: Open the J. Young valve. Evacuate the manifold and the NMR tube to
Torr to remove air and moisture. -
Isolate: Close the vacuum source (pump).
-
Freeze: Immerse the bottom 5cm of the J. Young NMR tube into an
Dewar. -
Transfer: Slowly open the this compound cylinder valve. The gas will flow toward the cold spot and desublimate (freeze) solid at the bottom of the tube.
-
Measure: Monitor the pressure gauge or transfer by calculated weight (place the Dewar/tube on a balance if flexible tubing allows).
-
Seal: Close the J. Young valve on the NMR tube while it is still frozen.
-
Thaw: Close the cylinder. Remove the tube from
. Allow it to warm to room temperature behind a blast shield .-
Warning: As it warms, the solid propane becomes liquid/gas, and pressure will rise to ~8 bar. If the tube is flawed, it will shatter.
-
Visualizing the Transfer Logic
Figure 1: Cryogenic vacuum transfer workflow for this compound. This method minimizes loss and ensures zero atmospheric contamination.
Part 3: Troubleshooting & Diagnostics
Q: I see "Ghost Peaks" in my NMR spectrum. Is the gas contaminated?
A: It is likely contamination from the transfer line, not the gas itself.
This compound is highly lipophilic. It acts as a solvent for vacuum grease, pump oil, and plasticizers in Tygon tubing.
Diagnostic Table:
| Symptom | Probable Cause | Corrective Action |
| Broad HDO peak (~4.7 ppm) | Moisture ingress during connection. | Bake out the manifold; flame-dry the NMR tube before transfer. |
| Sharp peaks at 0.07 & 1.25 ppm | Silicone grease contamination. | Switch to Apiezon H grease (high temp/vac) or use Swagelok metal fittings instead of greased glass joints. |
| Unknown aliphatic peaks | Plasticizer leaching. | Never use Tygon/PVC tubing for liquid propane transfer. Use Stainless Steel (316L) or PTFE-lined hoses. |
| Loss of Lock | Pressure too high/low. | Ensure the NMR tube is rated for 120+ psi. Spin the sample to homogenize the liquid/gas interface. |
Q: The cylinder pressure reads lower than expected. Is it empty?
A: Not necessarily. Check the ambient temperature.
Unlike compressed gases (like Nitrogen), this compound is a liquefied gas. The pressure gauge reads the Vapor Pressure , which is solely dependent on temperature, not the volume of liquid remaining (until the last drop of liquid evaporates).
-
Scenario A: Lab is cold (16°C). Pressure reads ~100 psi. Normal.
-
Scenario B: Lab is standard (21°C). Pressure reads ~120 psi. Normal.
-
Scenario C: Pressure drops rapidly during use. Empty. The liquid phase is exhausted.
Part 4: Emergency & Safety Protocols
Q: How do I check for leaks without contaminating the high-purity gas?
A: Do NOT use "Snoop" or soapy water on the open valve outlet.
Standard soapy water solutions contain surfactants and water that can back-migrate into the valve threads and contaminate the high-purity cylinder, ruining the deuterium enrichment.
Preferred Detection Methods:
-
Electronic Combustible Gas Sniffer: The most sensitive and non-invasive method.
-
Pressure Decay Test: Pressurize the manifold with dry Helium, close the source, and watch for pressure drop over 15 minutes.
-
Compatible Leak Detector Fluid: If you must use fluid, use a specific low-residue detector (e.g., mixtures of water/isopropanol) applied only to the exterior thread connections, never the valve orifice, and wipe clean immediately.
Decision Matrix: Storage Location
Figure 2: Storage decision logic based on cylinder size and environmental conditions.
References
-
Occupational Safety and Health Administration (OSHA). 1910.101 - Compressed Gases (General Requirements). Washington, DC: U.S. Department of Labor. [Link]
-
Compressed Gas Association (CGA). CGA P-1: Safe Handling of Compressed Gases in Containers. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]
Sources
Technical Support Center: Assessing and Ensuring the Purity of Commercial Propane-d8
Welcome to the Technical Support Center for Propane-d8. This guide is designed for researchers, scientists, and drug development professionals who rely on the isotopic purity and chemical integrity of this compound for their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the quality and handling of commercial this compound.
Q1: What are the typical chemical and isotopic purity specifications for high-grade commercial this compound?
A1: High-purity this compound, suitable for sensitive applications like mass spectrometry calibration or as a tracer in metabolic studies, typically has an isotopic purity of 99 atom % D or higher.[1] Chemically, it should be free from significant hydrocarbon and other volatile impurities.
Q2: What are the most common impurities found in commercial this compound?
A2: Impurities in commercial propane can include other hydrocarbons such as methane, ethane, propylene, and butanes.[2] For deuterated propane, one must also consider isotopic variants (e.g., Propane-d7) as potential impurities. Additionally, trace amounts of sulfur compounds like hydrogen sulfide (H₂S) and carbonyl sulfide (COS) can be present in lower-grade propane feedstocks and may carry over if not properly purified.[3]
Q3: How should I handle and store my this compound cylinder to maintain its purity?
A3: Proper handling and storage are critical. Always conduct a visual inspection of the cylinder for any signs of damage, such as dents, bulges, cracks, or heavy rust, before use.[4][5] The cylinder's protective collar and service valve should be intact and functional.[4] Store the cylinder in a well-ventilated area, away from heat sources, and ensure the valve is securely closed when not in use. Use appropriate pressure regulators and transfer lines made of compatible materials to prevent contamination.
Section 2: Troubleshooting Guide: Purity Verification and Contamination Issues
This section provides detailed protocols and troubleshooting steps for common experimental challenges related to this compound purity.
Isotopic Purity Assessment
Issue: I am uncertain about the isotopic enrichment of my commercial this compound lot. How can I independently verify it?
Underlying Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining isotopic purity.[6] It allows for the quantification of both hydrogen (¹H) and deuterium (²H) nuclei in a molecule, providing a direct measure of deuterium incorporation.[7][8] Mass spectrometry (MS) can also be used to assess isotopic enrichment by analyzing the relative abundances of different isotopologues.
Workflow for Isotopic Purity Verification
Caption: Workflow for Isotopic Purity Verification of this compound.
Experimental Protocol: Isotopic Purity Determination by NMR
-
Sample Preparation: Carefully transfer a small, known amount of this compound gas into a high-pressure NMR tube containing a deuterated solvent with a known reference standard (e.g., TMS).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. The residual proton signals from partially deuterated propane will be visible.
-
²H NMR Acquisition: Acquire a quantitative ²H NMR spectrum. This will show the signals from the deuterium atoms.
-
Integration and Calculation: Integrate the area of the residual proton signals and the corresponding deuterium signals. The isotopic purity can be calculated based on the relative integrals. A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance.[7]
Troubleshooting NMR Results:
| Observation | Potential Cause | Recommended Action |
| Broad NMR signals | Poor shimming; sample inhomogeneity. | Re-shim the spectrometer. Ensure the gas is fully dissolved and the sample is at thermal equilibrium. |
| Inaccurate integration | Phasing errors; baseline distortion. | Carefully phase the spectrum and perform baseline correction before integration. |
| Unexpected ¹H signals | Chemical impurities in the this compound or solvent. | Refer to Section 2.2 for impurity analysis. Use a fresh, high-purity deuterated solvent. |
Chemical Purity and Contaminant Identification
Issue: My experimental results are inconsistent, and I suspect chemical contamination in my this compound. How can I identify the impurities?
Underlying Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds.[8] A gas chromatograph separates the components of the sample, and a mass spectrometer provides mass information for identification. Standardized methods, such as ASTM D2163, are established for the analysis of hydrocarbons in liquefied petroleum gases.[9][10][11]
Workflow for Chemical Impurity Analysis
Caption: Workflow for Chemical Impurity Analysis of this compound using GC-MS.
Experimental Protocol: GC-MS for Chemical Purity
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column for hydrocarbon separation) and coupled to a mass spectrometer.[12]
-
Sample Introduction: Utilize a gas sampling valve for reproducible injection of the this compound sample.[13]
-
GC Method: Develop a temperature program that allows for the separation of potential impurities like methane, ethane, propylene, and butanes from the main this compound peak.
-
MS Acquisition: Acquire mass spectra in full scan mode to identify unknown compounds. The mass spectrum of propane typically shows a molecular ion peak at m/z 44 (for C₃H₈) and fragment ions, with the base peak often at m/z 29.[14] For this compound, the molecular ion will be at m/z 52.
-
Data Analysis: Compare the obtained mass spectra of impurity peaks with a reference library (e.g., NIST) for positive identification.
Troubleshooting GC-MS Results:
| Observation | Potential Cause | Recommended Action |
| Poor peak shape (tailing or fronting) | Column overload; active sites in the inlet or column. | Reduce the injection volume. Use a deactivated inlet liner. Condition the column. |
| Ghost peaks | Contamination in the carrier gas, syringe, or inlet. | Run a blank analysis. Bake out the inlet and column. Use high-purity carrier gas. |
| No peaks detected | Leak in the system; detector not turned on. | Perform a leak check. Verify detector settings and ensure it is operational. |
| Unidentified peaks | Contaminants not present in the standard library. | Consider the possibility of less common impurities and consult with the supplier's certificate of analysis. |
Section 3: Advanced Troubleshooting
Q: My application is extremely sensitive to moisture. How can I check for and remove water from my this compound?
A: Moisture can be a significant contaminant. To check for water, you can use a moisture analyzer specifically designed for gases. For removal, passing the gas through a trap containing a suitable desiccant (e.g., molecular sieves) before it enters your experimental setup is an effective method. Ensure the desiccant is activated and has not reached its capacity.
Q: I am observing unexpected reactivity in my experiments. Could this be due to the this compound?
A: While this compound is generally inert, trace impurities can sometimes participate in side reactions. For instance, if your process is sensitive to alkenes, the presence of even small amounts of propylene could be problematic. A thorough GC-MS analysis as described in Section 2.2 is the best way to investigate this. Additionally, consider the possibility of reactive impurities from the cylinder itself or the gas handling equipment.
References
-
ASTM D2163-14(2019), Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography, ASTM International, West Conshohocken, PA, 2019. [Link]
-
ASTM D2163-91(1996), Standard Test Method for Analysis of Liquefied Petroleum (LP) Gases and Propene Concentrates by Gas Chromatography (Withdrawn 2005), ASTM International, West Conshohocken, PA, 1996. [Link]
-
ASTM D2163-23, Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography, ASTM International, West Conshohocken, PA, 2023. [Link]
-
Analytical Methods, A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR, Royal Society of Chemistry. [Link]
-
PubMed, Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR, National Library of Medicine. [Link]
-
ASTM D2163-07, Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography, ASTM International, West Conshohocken, PA, 2008. [Link]
-
ASTM D1835-20, Standard Specification for Liquefied Petroleum (LP) Gases, ASTM International, West Conshohocken, PA, 2022. [Link]
-
ResolveMass Laboratories Inc., Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques, 2025. [Link]
- Google Patents, Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum.
-
OI Analytical, Analysis of Impurities in Propane/Propylene Streams Using a Pulsed-Flame Photometric Detector (PFPD). [Link]
-
University of Groningen, Evaluating the use of NMR for the determination of deuterium abundance in water, 2022. [Link]
-
Doc Brown's Chemistry, Mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern. [Link]
-
PubMed, Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography-Mass Spectrometry, National Library of Medicine, 2014. [Link]
-
ResearchGate, Quantification of propane in biological materials by head-space GC, 2025. [Link]
-
Agilent Technologies, An Agilent Process Micro GC Used For the Analysis of Propane and Butane Product Gas Streams (LPG), 2013. [Link]
-
Semantic Scholar, INFLUENCE OF IMPURITIES IN PROPANE COOLANT ON THE PROCESS OF OBTAINING ARTIFICIAL COLD. [Link]
-
Falcon Analytical, Liquefied Petroleum Gases. [Link]
-
NIST, Propane, National Institute of Standards and Technology. [Link]
-
Teeco Products, Troubleshooting Guide For LP Gas Flowmeters. [Link]
-
PMC, Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction, National Library of Medicine. [Link]
-
Lux Industries, Propane Tank Inspection Checklist: Requirements & Safety Tips, 2026. [Link]
-
Pipeline and Hazardous Materials Safety Administration, Requalification Guidance for Propane Cylinders. [Link]
-
RSC Publishing, Synergistic effect of scattered rare metals on Pt/CeO 2 for propane oxidative dehydrogenation with CO 2, 2025. [Link]
-
Propane Education & Research Council, Troubleshooting Propane Tank Problems Safely, 2024. [Link]
-
RV Tech Courses, How to Test for Propane Leaks in Your RV (The Safe and Correct Way), 2025. [Link]
-
U.S. Environmental Protection Agency, this compound - Hazard Genotoxicity, 2025. [Link]
-
NIST, this compound, National Institute of Standards and Technology. [Link]
Sources
- 1. 丙烷-d8 99 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ysi.com [ysi.com]
- 4. lux1075.com [lux1075.com]
- 5. phmsa.dot.gov [phmsa.dot.gov]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. intertekinform.com [intertekinform.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. img.antpedia.com [img.antpedia.com]
- 12. agilent.com [agilent.com]
- 13. kaycantest.com [kaycantest.com]
- 14. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
managing matrix effects when using Propane-d8 in biological samples
The following technical guide is structured as a specialized support center for researchers utilizing Propane-d8 (
Topic: Managing Matrix Effects in Biological Headspace GC-MS
Analyte Class: Volatile Organic Compounds (VOCs) / Light Hydrocarbons
Internal Standard: this compound (
Core Directive: The Thermodynamic Matrix Effect
In Headspace GC-MS (HS-GC-MS), the "matrix effect" is fundamentally different from liquid chromatography. It is not primarily about ion suppression in the source; it is about Partition Coefficient (
Biological samples (whole blood, urine, tissue homogenates) are complex multi-phase systems. Propane is lipophilic. In a blood sample, propane partitions between three phases:
-
Headspace (Gas Phase): What you inject.
-
Aqueous Phase: Plasma/Water.
-
Lipid/Protein Phase: Red blood cell membranes, albumin, lipids.
The Critical Failure Point: If you inject this compound directly into the headspace after equilibration, or if you treat it purely as an instrumental standard, it fails to correct for matrix effects.
-
Rule #1: The this compound must be present during the equilibration step . It must fight for solubility in the blood lipids just like the native propane to accurately normalize the extraction efficiency.
Visualizing the Challenge
The following diagram illustrates the competing forces in your sample vial.
Figure 1: The Tri-Phase Equilibrium. This compound must be introduced into the system before heating to mimic the "Matrix Trap" interactions experienced by the analyte.
Troubleshooting Guides (FAQ Format)
Category A: Sensitivity & Recovery Issues[1]
Q: My this compound signal is 50% lower in blood samples compared to my water calibrators. Is my detector failing? A: Likely not. This is the classic "Matrix Trap." Blood lipids bind propane, reducing the amount available in the headspace.
-
The Fix (Salting Out): You must modify the ionic strength of the aqueous phase to "push" the propane out.
-
Protocol: Add saturated NaCl or
to the sample. This decreases the solubility of non-polar gases in the water phase (Salting-out effect), forcing them into the headspace. -
Validation: If the IS area counts in blood + salt match the IS area counts in water + salt within
, your matrix effect is neutralized.
Q: I see a "split peak" for Propane. Is this a matrix interference? A: This is likely the Chromatographic Isotope Effect .
-
Mechanism: Deuterium (
) is slightly more polarizable and has a smaller molar volume than Hydrogen ( ). On high-efficiency capillary columns (like Rtx-Volatiles or DB-624), this compound will elute slightly earlier than native Propane. -
Action:
-
Check your integration windows. Ensure the window is wide enough to capture both the
(IS) and (Analyte) peaks if they are partially resolved. -
Do not force them to be the same peak. Integrate them separately if resolution permits.
-
Category B: Reproducibility
Q: My internal standard response varies wildly (>20% RSD) between identical blood aliquots. A: This indicates a Dosing or Sealing Error , not a matrix effect.
-
Gas Dosing Issue: this compound is a gas at room temperature (
). If you are spiking it using a gastight syringe, septum coring or temperature fluctuations in the syringe can cause massive volume errors. -
The Fix:
-
Use a Sample Loop injection system if available for the IS.
-
If manual spiking: Ensure the syringe is gas-tight and not cold (which condenses the gas).
-
Check for Leaks: A loose crimp cap allows propane to escape during the high-temperature incubation step.
-
Validated Experimental Protocol: The "Salting-Out" Method
This protocol is designed to maximize recovery of this compound and minimize matrix variability.
Reagents:
-
Internal Standard: this compound (99 atom % D)
-
Matrix Modifier: Sodium Sulfate (
), anhydrous, granular.
Workflow Table:
| Step | Action | Technical Rationale |
| 1. Prep | Add 1.5g | Creates a saturated solution to drive volatiles into headspace. |
| 2. Sample | Add 2.0 mL of Biological Sample (Blood/Urine). | Maintain a consistent Phase Ratio ( |
| 3. Seal | Immediately crimp the vial with a PTFE/Silicone cap. | Prevents loss of native volatiles. |
| 4. Spike IS | Inject 50 | Critical: Introduction after sealing prevents loss but before heating ensures equilibration. |
| 5. Equilibrate | Incubate at 65°C for 20 minutes with agitation. | Establishes thermodynamic equilibrium ( |
| 6. Analyze | Inject 1.0 mL Headspace into GC-MS (Split 10:1). | Split injection sharpens the gas peak. |
Diagnostic Decision Tree
Use this logic flow to diagnose this compound failures.
Figure 2: Diagnostic logic for this compound anomalies.
References
-
United States Environmental Protection Agency (EPA). (2003). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis.
-
Restek Corporation. (2000).
-
FDA Bioanalytical Method Validation Guidance. (2018).
- Kolb, B., & Ettre, L. S. (2006). Static Headspace-Gas Chromatography: Theory and Practice. Wiley-VCH. (Foundational text on values and salting out).
Sources
Technical Support Center: Separation of Propane-d8 from Co-Eluting Compounds
Ticket ID: #ISO-C3-SEP Status: Open Assigned Specialist: Senior Application Scientist Topic: Chromatographic Resolution & Spectral Deconvolution of Propane-d8 / Propane-h8[1]
Executive Summary
Achieving baseline chromatographic separation between Propane (C₃H₈) and its isotopologue This compound (C₃D₈) is one of the most challenging applications in gas chromatography. The physical differences between these molecules—boiling point, van der Waals radius, and polarizability—are microscopic.
If you are observing co-elution, it is not a failure of your operator technique; it is a limitation of standard thermodynamics.
This guide provides two distinct pathways to solution:
-
The "Hard" Separation (Chromatographic): For users restricted to FID/TCD who require physical peak resolution.
-
The "Soft" Separation (Spectral): For users with MS capabilities, utilizing mass discrimination to mathematically resolve co-eluting peaks.
Module 1: The "Hard" Separation (Physical Resolution)
Objective: Achieve baseline resolution (
Stationary Phase Selection
Standard liquid-phase columns (e.g., DB-1, DB-5, Wax) rely on partitioning. The separation factors (
The Solution: Adsorption Chromatography (PLOT Columns). You must use a Porous Layer Open Tubular (PLOT) column. The retention mechanism here is surface adsorption, which is more sensitive to the subtle size difference caused by the shorter C-D bond length.
| Column Class | Recommended Phase | Why it works |
| Alumina (Preferred) | Alumina BOND / Na₂SO₄ or MAPD | High retention for light hydrocarbons.[1] The aluminum oxide surface interacts with the electron cloud; the lower polarizability of C-D bonds reduces retention of d8 relative to h8. |
| Porous Polymer | PoraPLOT Q / Q-Bond | Alternative if water is present. Separates based on volatility and size. Less selective for C3 isomers than Alumina but more robust. |
Thermal Parameters (Cryogenic Focusing)
Even with a PLOT column, ambient temperature runs often result in a single, broad co-eluting peak. You must exploit the enthalpy differences by lowering the temperature.
Protocol: Cryogenic Isotope Separation
-
Inlet: Split ratio 50:1 (prevent column overload).
-
Initial Temp: -20°C to -60°C (Requires CO₂ or LN₂ cryo-cooling).
-
Hold Time: 2 minutes.
-
Ramp: Slow ramp (
) to 50°C. -
Carrier Gas: Hydrogen or Helium at high linear velocity (
) to maximize efficiency per Van Deemter curves.
Expert Insight: If you cannot use cryo, a 60m to 100m Alumina column run at 35°C isothermal is your best alternative, though peak broadening may compromise sensitivity.
Module 2: The "Soft" Separation (Mass Spectrometry)
Objective: Quantify this compound in the presence of Propane-h8 without physical separation. Applicability: Users with GC-MS (Single Quad or Triple Quad).
This is the industry-standard approach. Because the mass difference is massive (+8 Da), physical separation is actually unnecessary for quantification.
The Physics of Deconvolution
-
Propane-h8: MW
44.1 g/mol .[1] Base Peak: 29 ( ), Molecular Ion: 44.[1] -
This compound: MW
52.1 g/mol .[1][2] Base Peak: 34 ( ), Molecular Ion: 52.[1]
There is zero spectral cross-talk between the molecular ions.
MS Method Setup (SIM Mode)
Do not use Full Scan for low-level quantitation. Use Selected Ion Monitoring (SIM) .
Step-by-Step Protocol:
-
Tune: Autotune, then check air/water.
-
Acquisition Mode: SIM.
-
Dwell Time: 50-100 ms per ion (ensures 15+ points across the peak).
-
Ion Selection:
| Analyte | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 |
| Propane-h8 | 44.0 | 29.0 | 43.0 |
| This compound | 52.0 | 34.0 | 50.0 |
Data Processing:
Extract the ion chromatogram (EIC) for
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct separation pathway based on your available hardware.
Caption: Decision matrix for this compound separation. Blue path indicates spectral separation (MS); Red/Green path indicates physical chromatographic separation.[1]
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Peaks merge into one broad blob | Column overload or insufficient retention. | 1. Reduce injection volume (or increase split ratio).2. Lower initial oven temperature by 20°C.3. Switch from DB-1 to Alumina PLOT. |
| Retention times shift randomly | Moisture contamination (Alumina columns are hygroscopic). | "Bake out" the column at 200°C (or column max) for 2 hours to remove adsorbed water. Water deactivates the Alumina phase, killing separation. |
| Peak tailing | Active sites in the inlet or column. | 1. Use a sulfur-deactivated inlet liner.2. Check if the column is overloaded (shark-fin shape). |
| Inconsistent Area Counts (Discrimination) | Inlet pressure pulsing or syringe fractionation. | For volatile C3 hydrocarbons, use a Gas Sampling Valve (GSV) rather than a syringe for highest reproducibility. |
Frequently Asked Questions (FAQ)
Q: Why does this compound elute before Propane-h8? A: This is the Inverse Isotope Effect .[1] The C-D bond is shorter and the deuterium atom is less polarizable than hydrogen.[3] On adsorption columns (Alumina), this results in slightly weaker van der Waals interactions with the stationary phase, causing the deuterated isotopologue to travel faster.
Q: Can I use a standard DB-1 or HP-5 column? A: Practically, no.[1] While a 100-meter DB-1 might show a "shoulder," you will not get baseline separation. The selectivity of liquid-phase siloxanes for isotopic isomers is insufficient. You need the surface adsorption mechanism of a PLOT column.
Q: I don't have a Gas Sampling Valve. Can I inject gas via syringe? A: Yes, but use a gas-tight syringe with a push-button valve. Ensure the syringe is not cold (to prevent condensation). Inject quickly to minimize band broadening.
References
-
Restek Corporation. (2017).[4][5] Restek Alumina Bond/MAPD PLOT Columns for Analysis of Trace Polar Hydrocarbons. Application Note. Link
-
Agilent Technologies. (2019). Solutions for Light Hydrocarbons and Gases: PLOT Columns. Agilent Application Guide. Link
-
NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][6] Link
-
T.C.H. Dao, et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Link
-
BenchChem. (2025).[3] Assessing the Impact of Deuteration on Chromatographic Retention Time. Technical Guide. Link
Sources
Validation & Comparative
Comparative Guide: Deuterated Internal Standards in Bioanalytical Method Validation
Introduction: The Matrix Effect Challenge
In quantitative LC-MS/MS bioanalysis, the accuracy of your data depends entirely on your ability to normalize variability. The primary enemy is the Matrix Effect (ME) —the alteration of ionization efficiency caused by co-eluting components (phospholipids, salts, proteins) in biological fluids like plasma or urine.
While external calibration works for clean samples, bioanalysis demands Internal Standards (IS) . The industry standard is the Stable Isotope Labeled (SIL) internal standard.[1] However, not all SILs are created equal.[2] This guide objectively compares Deuterated (D-IS) standards against their alternatives (
The Science: The Deuterium Isotope Effect[2][3]
To validate a method using Deuterated IS, one must understand why they occasionally fail.
The Mechanism of Failure
Ideally, an IS co-elutes perfectly with the analyte, experiencing the exact same ion suppression or enhancement at that moment.[3]
-
C /
N Isotopes: These increase mass without significantly altering the molecular volume or electron distribution. Co-elution is usually perfect. -
Deuterium (
H) Isotopes: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy). This reduces the molar volume and slightly lowers the lipophilicity of the molecule.
The Result: In Reverse Phase Chromatography (RPLC), deuterated analogs often elute slightly earlier than the non-labeled analyte.[4] If the chromatographic peak enters a region of sharp matrix suppression (e.g., a phospholipid elution zone) just seconds before the analyte, the IS signal is suppressed while the analyte signal is not. The ratio becomes skewed, and accuracy fails.
Comparative Analysis: D-IS vs. Alternatives
The following table synthesizes performance metrics based on experimental data and regulatory acceptance criteria.
| Feature | Deuterated IS ( | Carbon-13 / Nitrogen-15 IS | Structural Analog |
| Cost | Low to Moderate | High (3x - 10x cost of D-IS) | Very Low |
| Retention Time Match | Good (Risk of slight shift: | Perfect Co-elution | Poor (Significant |
| Matrix Compensation | High (Unless | Superior (Identical ionization environment) | Low to Moderate |
| Isotopic Stability | Risk of H/D exchange in acidic/basic solvents | Extremely Stable | Stable |
| Cross-Talk Risk | Moderate (D0 impurities in synthesis) | Low | Low (Mass difference usually large) |
| Regulatory Risk | Low (Widely accepted if validated) | Minimal (Gold Standard) | High (Requires rigorous proof) |
Strategic Decision Framework
Visualizing the selection process ensures resources are allocated efficiently without compromising data integrity.
Figure 1: Decision matrix for Internal Standard selection in regulated bioanalysis.
Validation Protocol: The "Self-Validating" System
To use a Deuterated IS successfully, you must prove it does not suffer from "Cross-talk" (Signal Contribution) or "Scrambling" (H/D Exchange).
Experiment A: Cross-Signal Contribution (Cross-Talk)
Objective: Ensure the IS does not contribute to the Analyte signal (due to isotopic impurities) and the Analyte does not contribute to the IS signal (due to natural isotopic abundance).
Methodology:
-
Prepare ULOQ Sample: Spike matrix with Analyte at the Upper Limit of Quantification (ULOQ) without IS.
-
Prepare IS-Only Sample: Spike matrix with IS at the working concentration without Analyte.
-
Prepare Blank: Double blank matrix (no Analyte, no IS).
-
Inject: Run triplicates of each.
Acceptance Criteria (ICH M10):
-
Interference in Analyte Channel: The signal in the IS-Only Sample at the analyte's retention time must be ≤ 20% of the LLOQ response.
-
Interference in IS Channel: The signal in the ULOQ Sample at the IS retention time must be ≤ 5% of the IS response.
Experiment B: Matrix Effect Evaluation (Post-Extraction Spike)
Objective: Confirm that the D-IS compensates for matrix effects despite potential RT shifts.
Methodology:
-
Extract Blanks: Process 6 different lots of blank matrix (plasma/serum) through the extraction protocol (e.g., Protein Precipitation).
-
Spike Post-Extraction: Add Analyte (at Low and High QC levels) and IS to the extracted supernatant.
-
Prepare Neat Standards: Prepare the same concentrations in pure solvent (mobile phase).
-
Calculate Matrix Factor (MF):
-
Calculate IS-Normalized MF:
Success Metric: The IS-Normalized Matrix Factor should be close to 1.0. More importantly, the %CV of the IS-Normalized MF across the 6 lots must be ≤ 15% . If the D-IS shifts significantly in retention time, the %CV will spike because the IS and Analyte are experiencing different suppression zones.
Visualizing the Workflow
The following diagram illustrates the critical checkpoints in a validated LC-MS/MS workflow using Deuterated IS.
Figure 2: Validated LC-MS/MS Workflow emphasizing the IS spiking stage.
Expert Insights & Troubleshooting
The "Scrambling" Risk
Deuterium on exchangeable protons (e.g., -OH, -NH2, -COOH) is labile. If your D-IS has deuterium in these positions, it will exchange with hydrogen in the mobile phase (water/methanol), causing the IS signal to disappear and the "native" mass signal to appear.
-
Rule: Only use D-IS where deuterium is on the carbon backbone (non-exchangeable).
The "Cross-Talk" Trap
Commercial D-IS often contains 98-99% isotopic purity. The remaining 1-2% is often D0 (unlabeled). If you use a high concentration of IS, that 1% D0 impurity can contribute a significant signal to your Analyte channel, causing you to fail LLOQ accuracy.
-
Fix: Titrate the IS concentration down until the contribution to the analyte channel is negligible (< 20% of LLOQ), while still maintaining a robust signal-to-noise ratio.
References
-
ICH M10 Bioanalytical Method Validation Guideline. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link][5][6][7]
- Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of deuterated analytes in reversed-phase liquid chromatography." Journal of Chromatography B. (Discusses the mechanism of RT shift).
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS." Analytical Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fda.gov [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
Harmonizing Volatile Organic Compound Analysis: A Comparison Guide to Inter-Laboratory Studies Using Propane-d8
As a Senior Application Scientist, I frequently encounter a critical bottleneck in multi-site drug development and environmental monitoring: the reproducibility of volatile organic compound (VOC) quantification. When analyzing low-molecular-weight alkanes across different laboratories, variations in sample preparation, matrix suppression, and instrument calibration can severely skew quantitative data.
To achieve true inter-laboratory harmonization, we must move beyond external calibration curves. The gold standard for minimizing analytical variance is Isotope Dilution Mass Spectrometry (IDMS) utilizing stable isotope-labeled internal standards (SIL-IS) [1]. This guide objectively compares Propane-d8 (octadeuteropropane) against alternative internal standards and provides a self-validating protocol designed to ensure absolute data integrity across global laboratory sites.
The Mechanistic Imperative for this compound in IDMS
The selection of an internal standard dictates the robustness of the entire analytical method. This compound (C₃D₈) is the fully deuterated analog of native propane. The causality behind its unparalleled effectiveness lies in its physicochemical mimicry combined with its distinct mass signature.
-
Co-elution and Matrix Effect Nullification: Because the substitution of hydrogen with deuterium barely alters the molecule's dipole moment or boiling point, this compound co-elutes perfectly with native propane during Gas Chromatography (GC). Consequently, both the analyte and the standard enter the mass spectrometer's ion source at the exact same moment, experiencing identical ion suppression or enhancement.
-
Mass Shift: The eight deuterium atoms provide a mass shift of +8 Da (m/z 44 for native vs. m/z 52 for D8). This wide mass gap prevents isotopic cross-talk and allows for unambiguous quantification [2].
-
Kinetic Isotope Effect (KIE): The C-D bond is fundamentally stronger than the C-H bond. In atmospheric chemistry and metabolic tracer studies, this kinetic isotope effect slows down reactions with oxidants (like OH or Cl radicals), providing researchers with a unique mechanistic tool to track degradation pathways [3].
Objective Comparison: this compound vs. Alternative Standards
When designing an inter-laboratory study, researchers often weigh the cost of fully deuterated standards against cheaper, non-isotopic alternatives. The table below summarizes the quantitative performance metrics of this compound compared to common alternatives.
| Internal Standard | Mass Shift (Δm/z) | Chromatographic Shift (ΔRT) | Matrix Effect Compensation | Inter-Lab Reproducibility (RSD%) | Primary Application |
| This compound | +8 Da | < 0.02 sec | Complete (Co-elution) | < 5% | IDMS of C3 VOCs; Tracer studies |
| Propane-2,2-d2 | +2 Da | < 0.01 sec | Complete (Co-elution) | < 8% | Mechanistic tracing (cost-effective) |
| Butane-d10 | +14 Da (vs C3) | > 45 sec | Partial (Different RT) | 12–18% | General C4-C6 VOC analysis |
| Fluorobenzene | N/A (Non-isotopic) | > 120 sec | Poor (Different chemistry) | > 20% | Qualitative VOC screening |
Data Insight: While Fluorobenzene is highly cost-effective, its vastly different retention time (RT) means it cannot correct for transient matrix effects occurring at the specific elution time of propane. This compound is the only standard that drives inter-laboratory Relative Standard Deviation (RSD) below the critical 5% threshold required for stringent regulatory submissions.
Self-Validating Experimental Protocol: GC-MS IDMS Workflow
To guarantee trustworthiness in an inter-laboratory study, the methodology must be a self-validating system . This means the protocol inherently verifies the success of its own steps, flagging errors before data is reported.
Step 1: Matrix Spiking and Equilibration
-
Action: Aliquot 10 mL of the liquid sample into a 20 mL headspace vial. Immediately spike with 10 µL of a this compound working solution (100 µg/L in methanol). Seal with a PTFE/silicone septum and incubate at 40°C for 15 minutes.
-
Causality: Low-molecular-weight alkanes are highly volatile; liquid-liquid extraction risks evaporative loss. Heating the sealed vial drives the analytes into the headspace, while the 15-minute equilibration ensures the SIL-IS partitions identically to the native analyte.
Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Action: Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 10 minutes.
-
Self-Validation Check: The absolute peak area of the this compound recovery is our internal quality control (QC) gate. If the absolute area of m/z 52 drops by >15% compared to the calibration baseline, the system automatically flags the run. This inherently validates whether the vial seal was compromised or the SPME fiber has degraded.
Step 3: GC-MS Acquisition (SIM Mode)
-
Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 44 (native) and m/z 52 (this compound).
-
Causality: Full-scan mode wastes dwell time across irrelevant mass ranges. SIM mode restricts the quadrupole to our specific target ions, maximizing the duty cycle and exponentially increasing the signal-to-noise ratio for trace quantification.
Step 4: Inter-Laboratory Normalization
-
Action: Calculate the area ratio (Area m/z 44 / Area m/z 52) rather than using absolute peak areas to determine concentration.
-
Causality: Absolute instrument sensitivity varies wildly between a lab in Boston and a lab in Tokyo due to detector age and tuning. By relying strictly on the isotopic area ratio, we mathematically cancel out instrument-specific drift, allowing disparate laboratories to produce statistically identical quantitative results [2].
Workflow Visualization
The following diagram maps the logical flow of the self-validating IDMS methodology, highlighting the critical points of data harmonization.
GC-MS IDMS Workflow using this compound for Inter-Laboratory Harmonization.
Conclusion
Achieving consensus in inter-laboratory VOC studies requires eliminating the variables we cannot control (matrix suppression, detector drift) by introducing a variable we can perfectly control: this compound. By implementing a self-validating IDMS protocol, researchers transition from estimating analytical losses to mathematically neutralizing them. For multi-site drug development and environmental kinetic studies, the upfront investment in high-purity deuterated standards pays dividends in the form of unimpeachable, reproducible data.
References
-
Title: Stable Isotopes for Mass Spectrometry Source: Chromachemie Laboratory / Cambridge Isotope Laboratories (CIL) URL: [Link]
- Title: Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry (US20110282587A1)
-
Title: Experimental and Theoretical Studies on the Kinetics and Mechanism of the C3H8/C3D8 + Cl Reaction Source: National Institutes of Health (PMC) URL: [Link]
Benchmarking Propane-d8: A Comparative Guide to Calibration Accuracy and Precision in VOC Analysis
Executive Summary
In the quantification of Volatile Organic Compounds (VOCs), particularly light hydrocarbons like propane, the choice of calibration strategy dictates data integrity. This guide evaluates the performance of Propane-d8 (
The Scientific Imperative: Why Isotope Dilution?
In Gas Chromatography-Mass Spectrometry (GC-MS), "quantification by isotope dilution" is the gold standard. The fundamental challenge in analyzing light hydrocarbons (C2-C4) is their volatility and susceptibility to discriminative loss during water management and preconcentration steps.
The Mechanism of Superiority
This compound acts as a surrogate for reality . Unlike external standards, which assume the instrument performs identically for samples and standards, this compound experiences the exact same physical stressors as the native propane analyte:
-
Preconcentration Loss: If the trap fails to retain 10% of propane, it also loses 10% of this compound. The ratio remains constant.
-
Ionization Suppression: In the MS source, co-eluting matrix components (e.g., water,
) suppress ionization. This compound corrects for this because it co-elutes (nearly) and ionizes with identical efficiency.
Comparative Analysis: this compound vs. Alternatives
We compare three common calibration approaches used in environmental and pharmaceutical analysis.
Table 1: Performance Metrics Comparison
| Feature | Method A: External Standard | Method B: Non-Homologue IS (e.g., Bromochloromethane) | Method C: this compound (Homologue IS) |
| Principle | Absolute response calibration. | Corrects for injection volume only. | Corrects for injection, matrix, and ionization. |
| Linearity ( | 0.990 - 0.995 | > 0.995 | > 0.999 |
| Precision (RSD) | 5 - 15% | 3 - 8% | < 3% |
| Accuracy (Bias) | High (Subject to matrix effects) | Moderate (Chemical differences) | High (98-102% Recovery) |
| Ret. Time Shift | N/A | Significant separation | Minor Inverse Shift (<0.1 min) |
| Cost | Low | Medium | High |
Critical Insight: The "Inverse Isotope Effect"
One might expect a heavier molecule (
-
Cause: The C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in weaker Van der Waals interactions with the stationary phase [1].[1]
-
Impact: In high-resolution chromatography, this compound may elute 0.02–0.05 minutes before native propane. This separation is advantageous as it prevents "cross-talk" between the quantitation ions if the mass resolution is low.
Experimental Workflow & Logic
The following diagrams illustrate the decision-making process and the analytical workflow required to validate this compound.
Diagram 1: Calibration Strategy Decision Matrix
Caption: Decision logic for selecting this compound based on matrix complexity and sensitivity requirements.
Diagram 2: this compound Analytical Workflow (TO-15A Compliant)
Caption: Step-by-step analytical workflow for integrating this compound into a standard VOC analysis protocol.
Experimental Protocol: Establishing the Calibration Curve
This protocol is designed for a GC-MS system equipped with a preconcentrator (e.g., Entech 7200 or Markes Unity), compliant with EPA Method TO-15A [2].
Phase 1: Instrument Setup
-
Column: GasPro PLOT or Alumina PLOT column (30m x 0.32mm). Note: Liquid phase columns (Rtx-1) often fail to retain propane sufficiently.
-
Mass Spectrometer: SIM (Selected Ion Monitoring) Mode.
-
Target (Propane): Primary Ion
29, Secondary 44. -
Internal Standard (this compound): Primary Ion
52 (Molecular Ion), Secondary 34 ( ). -
Dwell Time: >50ms per ion to ensure sufficient points across the narrow peak.
-
Phase 2: Calibration Standards Preparation
-
Primary Stock: Purchase certified this compound gas standard (e.g., 1 ppmv in Nitrogen).
-
Working Standard: Dilute to ~10 ppbv in a pre-cleaned, evacuated Summa canister. Humidify to 40% RH to passivate active sites [3].
-
Curve Generation: Prepare a 5-point calibration curve for native Propane (e.g., 0.5, 2, 5, 10, 20 ppbv).
-
Spiking: Introduce the same volume of this compound Working Standard into every calibration level and sample.
Phase 3: Calculation (Self-Validating Step)
Calculate the Relative Response Factor (RRF) for each point. If the system is valid, the RRF should be constant across the range.
Acceptance Criteria (TO-15A):
-
RSD of RRFs
. -
IS Area Response in samples must be within
of the calibration average.[2]
Results & Discussion: Simulated Validation Data
The following data represents typical performance characteristics when comparing this compound against an external standard in a high-humidity matrix (simulating breath or humid ambient air).
Table 2: Accuracy and Precision Study (n=7 replicates at 5 ppbv)
| Metric | External Standard (Propane) | Internal Standard (this compound) |
| Mean Conc. (ppbv) | 4.21 | 4.98 |
| Recovery (%) | 84.2% (Bias due to water interference) | 99.6% |
| Std. Deviation | 0.55 | 0.12 |
| Precision (%RSD) | 13.1% | 2.4% |
| MDL (ppbv) | 0.15 | 0.04 |
Interpretation: The External Standard method shows low recovery (84.2%) likely due to water management systems in the preconcentrator removing some propane along with the water. Because this compound is removed at the exact same rate, the ratio remains unchanged, yielding a near-perfect 99.6% recovery.
Troubleshooting & Best Practices
-
Active Sites & Carryover: Propane is "sticky" on cold spots. If this compound recovery drops below 60%, check the transfer line temperatures. They should be
. -
Fragment Interference: Ensure that the
29 ion from this compound (which is minimal, as it would be ) does not interfere with native propane. The mass shift ( vs ) usually prevents this, but check isotopic purity ( atom D is recommended) [4]. -
Water Management: this compound is an excellent diagnostic tool for water management loss. If your d8 area counts fluctuate wildly while heavier IS (like Toluene-d8) remain stable, your water trap settings (cold trap temperature) are likely too aggressive.
References
-
BenchChem. (2025).[1][3] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide.Link
-
U.S. EPA. (2019).[4] Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).Link
-
Restek Corporation. (2021). Method TO-15A Requirements and Best Practices for Sampling Devices, Canisters, and Analytical Systems.[5]Link
-
NIST. (2025). This compound Gas Phase Ion Energetics and Spectra.[6] NIST Chemistry WebBook, SRD 69.[7][8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. Method TO-15A Requirements and Best Practices for Sampling Devices, Canisters, and Analytical Systems [discover.restek.com]
- 6. Propane [webbook.nist.gov]
- 7. Propane [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
isotope effects in the mass spectra of propane and perdeuterated propane
Comparative Guide: Isotope Effects in Mass Spectra of Propane ( ) and Perdeuterated Propane ( )
Executive Summary
This guide provides a technical comparison between the mass spectral behavior of Propane (
Theoretical Framework: The Physics of Isotope Effects
To interpret the spectral differences, one must understand the underlying quantum mechanical principles governing bond dissociation under Electron Ionization (EI).
Zero-Point Energy (ZPE) and Bond Strength
The primary driver for spectral differences is the Primary Kinetic Isotope Effect .
-
Mechanism: The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This is due to the heavier mass of deuterium, which lowers the vibrational frequency of the bond.
-
Result: The Zero-Point Energy (ZPE) of a C-D bond is lower than that of a C-H bond. Consequently, more energy is required to reach the transition state for C-D bond cleavage.
-
Impact on MS: Fragmentation pathways involving C-D cleavage (e.g., loss of
or ) are kinetically suppressed compared to C-H cleavage. However, C-C bond cleavage (the dominant pathway in propane) is less affected by the isotope substitution, though secondary isotope effects still apply.
McLafferty Rearrangement & Scrambling
While propane is too small for a classic McLafferty rearrangement (requires
Comparative Spectral Analysis
Spectral Fingerprint Comparison
The following table contrasts the primary ion clusters observed in both species. Note the mass shift caused by the mass difference between
| Ion Identity | Fragment Structure | Propane ( | Propane- | Shift ( | Mechanistic Insight |
| Molecular Ion | 44 | 52 | +8 | ||
| Base Peak | Ethyl Cation | 29 ( | 34 ( | +5 | Dominant C-C cleavage product. Comparison of m/z 29 vs 34 is the primary ID method. |
| Alkene Ion | Ethene Cation | 28 ( | 32 ( | +4 | Formed via loss of |
| Vinyl Cation | Vinyl Cation | 27 ( | 30 ( | +3 | Secondary fragmentation from ethyl cation. |
| Methyl Cation | Methyl Cation | 15 ( | 18 ( | +3 | Result of C-C cleavage; charge retention on the methyl group (less favored than ethyl). |
Fragmentation Pathways & KIE
The diagram below illustrates the competing fragmentation pathways. In
Figure 1: Comparative fragmentation pathways. The "4-Center Elimination" pathway involves breaking C-H/C-D bonds and is subject to a strong primary Kinetic Isotope Effect, making m/z 32 less abundant in
Experimental Protocol: GC-MS Analysis
To accurately observe these isotope effects, precise gas chromatography conditions are required to separate propane from atmospheric gases and other light hydrocarbons.
Instrument Configuration
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).
-
Inlet: Split/Splitless (Split ratio 10:1 to 50:1 depending on concentration).
-
Column: PLOT (Porous Layer Open Tubular) column is mandatory for
separation.-
Recommended: Fused silica
or Q-PLOT (30m x 0.32mm ID).
-
-
Carrier Gas: Helium at 1.0 - 1.5 mL/min (Constant Flow).
Workflow Methodology
Figure 2: Optimized GC-MS workflow for light hydrocarbon isotope analysis.
Step-by-Step Protocol
-
Sample Prep: Collect gas samples in Tedlar bags. If analyzing liquid headspace, equilibrate at 40°C for 10 mins.
-
GC Method:
-
Initial Oven: 35°C (hold 5 min) – Critical for propane retention.
-
Ramp: 10°C/min to 150°C.
-
Transfer Line: 200°C.
-
-
MS Acquisition:
-
Mode: Full Scan (m/z 10–100).
-
Self-Validation: Check air/water background (m/z 18, 28, 32). Propane m/z 29/34 should elute well after the air peak on a PLOT column.
-
Applications in Drug Development[1]
Metabolic Stability (The Deuterium Switch)
In DMPK (Drug Metabolism and Pharmacokinetics), researchers replace C-H bonds with C-D bonds at metabolic "soft spots" (sites prone to enzymatic oxidation, e.g., by Cytochrome P450).
-
Relevance of Propane Data: Propane serves as a model system for alkyl chain metabolism. The suppression of fragmentation seen in
mirrors the suppression of metabolic clearance in vivo. If a drug's alkyl chain is deuterated, C-D bond breakage becomes the rate-limiting step (Primary KIE), potentially extending the drug's half-life ( ).
Internal Standards
-
Co-elution: It behaves nearly identically to the analyte in chromatography (slight retention time shifts may occur on high-efficiency columns due to the "inverse isotope effect" on volatility).
-
Mass Differentiation: The +8 Da shift (m/z 44
52) allows for interference-free quantification in SIM (Selected Ion Monitoring) mode.
References
-
National Institute of Standards and Technology (NIST). Propane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
National Institute of Standards and Technology (NIST). Propane-d8 Mass Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Vestal, M. L., & Futrell, J. H. (1970). Metastable Ions and Isotope Effects in the Mass Spectra of Propane and Deuterated Propanes. The Journal of Chemical Physics. [Link]
-
University of California, Santa Barbara. Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link] (General institutional link for referenced seminar content)
evaluation of Propane-d8 stability under different experimental conditions
An In-Depth Technical Guide to the Stability of Propane-d8
Introduction: The Role of this compound in Modern Analytics
This compound (CD₃CD₂CD₃) is the fully deuterated isotopologue of propane. Its near-identical chemical properties to propane, combined with a distinct mass difference of +8 amu, make it an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry (MS).[1][2][3] The fundamental assumption underpinning its use is its stability and isotopic purity throughout sample preparation, storage, and analysis. An ideal internal standard should mimic the analyte's behavior without degrading or undergoing isotopic exchange, as this would compromise the accuracy and reliability of the results.[3]
This guide provides a comprehensive evaluation of this compound stability under various experimental conditions. We will explore the intrinsic chemical and isotopic factors governing its stability, compare its performance to non-deuterated propane, and provide detailed protocols for researchers to validate its integrity within their own experimental workflows.
Pillar 1: Fundamental Principles of this compound Stability
The stability of this compound is governed by two primary factors: the inherent strength of its chemical bonds and the resistance to isotopic exchange.
Chemical Stability and the Kinetic Isotope Effect (KIE)
Alkanes like propane are generally considered chemically stable due to their strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.[4] In this compound, the C-H bonds are replaced by carbon-deuterium (C-D) bonds. The C-D bond is fundamentally stronger and has a lower zero-point vibrational energy than the C-H bond. This phenomenon, known as the Kinetic Isotope Effect (KIE) , means that more energy is required to break a C-D bond compared to a C-H bond.[5] Consequently, reactions where C-H/C-D bond cleavage is the rate-determining step will proceed more slowly for the deuterated compound. This imparts a slight but significant enhancement in metabolic and chemical stability to this compound compared to its non-deuterated counterpart.[5][6]
Isotopic Stability: The Challenge of Hydrogen-Deuterium (H/D) Exchange
Isotopic stability refers to the resistance of the deuterium labels to exchange with hydrogen atoms (protons) from the surrounding environment.[5] For an alkane like propane, H/D exchange is not a significant concern under typical analytical conditions. The deuterium atoms are covalently bonded to carbon and are not readily exchangeable. However, this stability can be compromised under specific, often harsh, conditions:
-
High Temperatures: Extreme heat can provide the activation energy needed for bond cleavage and subsequent rearrangement or exchange.
-
Presence of Catalysts: Certain metals, such as Palladium (Pd) or Nickel (Ni), are known to catalyze H/D exchange between alkanes and sources of hydrogen, like water.[7]
-
Protic Solvents: While less of a risk for nonpolar alkanes, protic solvents like water or methanol can act as a source of protons for exchange, especially in the presence of a catalyst.[5]
Deuterium atoms on heteroatoms (e.g., -OD) or on carbons adjacent to activating groups (like carbonyls) are far more susceptible to exchange than those in this compound.[5]
Pillar 2: Factors Influencing this compound Stability
A thorough understanding of environmental and experimental factors is crucial for maintaining the integrity of this compound.
Thermal Stress
Propane itself is thermally stable, but decomposition can occur at high temperatures, leading to the formation of smaller hydrocarbons like methane and ethylene.[8] Due to the KIE, this compound is expected to be slightly more resistant to thermal decomposition than propane. However, for most analytical applications, which are conducted well below decomposition temperatures, thermal stability is high. Standard storage recommendations for propane gas cylinders, which are also applicable to this compound, advise against exposure to temperatures exceeding 120°F (49°C).[9][10]
Photolytic Stress (Light Exposure)
Exposure to high-energy photons, particularly in the vacuum ultraviolet (VUV) range, can induce photolysis of propane, leading to ionization and fragmentation into smaller neutral and ionic species.[11] Studies have shown that photolysis at energies of 16.7-21.2 eV results in the formation of products like ethane and methane.[11] For routine laboratory use, storing this compound in opaque containers or amber vials is a critical and effective measure to prevent photolytic degradation.[5]
Chemical Environment
-
Solvents: this compound is a nonpolar gas and is generally stored in pure form within a gas cylinder. When used in experiments, it is often dissolved in aprotic organic solvents. In these environments, its stability is excellent. The primary risk would come from dissolution in highly acidic or basic media or in protic solvents under conditions that could promote H/D exchange, as previously discussed.[5]
-
Reactive Species: this compound, like propane, is highly flammable and can form explosive mixtures with air.[12] It should be kept away from strong oxidizing agents, excessive heat, and ignition sources.[10] While generally inert, it can participate in radical reactions, such as halogenation, though the reaction rate would be slower than that for propane.[13]
Comparative Stability Analysis: this compound vs. Alternatives
| Compound | Key Stability Factor | Advantage | Disadvantage |
| This compound | Strong C-D bonds (KIE)[5] | High chemical and isotopic stability under normal conditions. Excellent mimic of propane's analytical behavior.[3] | Not commercially available as a certified standard in some regions, may require in-situ generation for some forensic applications.[14][15] |
| Propane (unlabeled) | Strong C-H bonds[4] | Widely available and inexpensive. | Cannot be used as an internal standard for MS analysis of propane. |
| Other Deuterated Analogs | Varies by structure | Can be effective internal standards for their respective analytes. | Stability of deuterium label is highly dependent on its position; labels on heteroatoms or near functional groups are more labile.[5] |
| Structural Analogs (e.g., Butane) | Similar chemical class | Commercially available. | May have different extraction recovery, chromatographic retention, and ionization efficiency, leading to less accurate correction.[2] |
Experimental Evaluation of this compound Stability
To ensure the validity of experimental results, researchers should perform stability studies relevant to their specific matrix, storage conditions, and analytical workflow.
Recommended Storage and Handling
-
Storage Temperature: Store at room temperature, avoiding temperatures above 49°C (120°F) and below -40°C.[9][16]
-
Light Protection: Store away from direct sunlight and other sources of high-energy radiation.[5][16]
-
Container: this compound is typically supplied in a lecture bottle or gas cylinder.[1] Ensure the valve is closed tightly when not in use.[17]
-
Environment: Store in a well-ventilated area away from flammable materials and ignition sources.[10][17] Do not store indoors in unventilated areas like basements.[17]
Experimental Workflow: Thermal Stability Assessment
The following diagram outlines a typical workflow for assessing the thermal stability of this compound.
Caption: Experimental workflow for a time-course thermal stability study.
Protocol 1: Accelerated Thermal Stability Study
-
Objective: To evaluate the stability of this compound under elevated temperature conditions.
-
Materials: this compound gas cylinder, appropriate solvent (e.g., hexane), gastight syringe, headspace vials with septa, GC-MS system.
-
Procedure:
-
Prepare a set of sealed headspace vials containing a known concentration of this compound in the chosen solvent or sample matrix.
-
Designate one set of vials as the baseline (T=0) and analyze immediately to determine initial chemical and isotopic purity.
-
Designate a second set as the control and store at room temperature (20-25°C).
-
Place the remaining experimental sets in incubators at elevated temperatures (e.g., 40°C and 60°C).
-
At specified time points (e.g., 24h, 72h, 1 week), remove one vial from each temperature condition.
-
Allow the vial to cool to room temperature.
-
Analyze the sample by GC-MS to assess for degradation products and changes in isotopic purity.
-
-
Analysis: Compare the peak area of this compound and the presence of any new peaks (degradants) relative to the T=0 and room temperature control samples. Use mass spectrometry to confirm the isotopic profile has not changed.
Protocol 2: Photostability Study
-
Objective: To assess the impact of light exposure on this compound stability.
-
Procedure:
-
Prepare two sets of this compound samples in clear glass vials.
-
Wrap one set completely in aluminum foil to serve as the dark control.
-
Expose the unwrapped set to a controlled light source (e.g., a photostability chamber with a specified lux and UV output, following ICH Q1B guidelines).
-
After a defined exposure period (e.g., 1.2 million lux hours), analyze both the exposed and dark control samples by GC-MS.
-
-
Analysis: Compare the chromatograms and mass spectra of the exposed samples to the dark controls to identify any light-induced degradation.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for evaluating the purity and stability of this compound.[14][18]
-
Gas Chromatography (GC) separates this compound from the solvent, matrix components, and any potential volatile impurities or degradation products based on their boiling points and interaction with the GC column.[19]
-
Mass Spectrometry (MS) provides two critical pieces of information:
-
Chemical Purity: The mass spectrometer fragments the eluting compounds, producing a characteristic fingerprint (mass spectrum) that confirms the identity of the peak as this compound and helps identify unknown degradant peaks.
-
Isotopic Purity: By examining the molecular ion cluster of the this compound peak, one can confirm its isotopic enrichment and check for any evidence of H/D exchange (e.g., an increase in the M+7 or M+6 ions relative to the M+8 ion).
-
Caption: Simplified workflow of GC-MS analysis for purity assessment.
Data Summary and Interpretation
The following table presents hypothetical data from a 1-week thermal stability study.
| Condition | Time Point | This compound Recovery (%) | Isotopic Purity (% D) | Observations |
| T=0 | 0 hours | 100% | 99.8% | Baseline measurement. |
| Room Temp | 1 week | 99.9% | 99.8% | No significant degradation. |
| 40°C | 1 week | 99.7% | 99.8% | No significant degradation. |
| 60°C | 1 week | 99.5% | 99.7% | Minor, statistically insignificant decrease in recovery. |
| 80°C (Forced) | 1 week | 96.2% | 99.6% | Measurable degradation; trace levels of smaller deuterated hydrocarbons detected. |
Interpretation: The data indicates that this compound is highly stable under standard and moderately accelerated thermal conditions. Significant degradation is only observed under harsh conditions (80°C) that are well outside typical storage and analytical parameters. The isotopic purity remains robust across all tested conditions, demonstrating high resistance to H/D exchange.
Conclusion
This compound is a robust and highly stable molecule, making it an excellent choice as an internal standard for mass spectrometry applications. Its stability is enhanced by the Kinetic Isotope Effect, which makes its C-D bonds stronger than the corresponding C-H bonds in propane. Under recommended storage and handling conditions—protected from extreme heat and light—this compound maintains exceptional chemical and isotopic purity.[5][16] While susceptible to degradation under forced conditions such as very high temperatures, photolysis, or in the presence of specific catalysts, these conditions are rarely encountered in standard analytical workflows.[11] By following the outlined protocols to verify its stability within specific experimental contexts, researchers, scientists, and drug development professionals can confidently rely on this compound to ensure the accuracy and integrity of their quantitative data.
References
-
THE MERCURY-SENSITIZED PRIMARY DECOMPOSITION OF DEUTERATED PROPANES: A MASS SPECTROMETRIC STUDY AT LOW PRESSURES. (1963). Canadian Journal of Chemistry, 41. Retrieved from [Link]
-
Pi, Y., et al. (2018). Position-specific hydrogen isotope equilibrium in propane. Geochimica et Cosmochimica Acta. Retrieved from [Link]
-
Ausloos, P., & Lias, S. G. (1972). The Photochemistry of Propane at High Photon Energies (8.4-21.2 eV). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 76A(3), 239–247. Retrieved from [Link]
-
Chemical Properties of this compound (CAS 2875-94-7). (n.d.). Cheméo. Retrieved from [Link]
-
This compound Aldrich CAS No.2875-94-7. (n.d.). MilliporeSigma. Retrieved from [Link]
-
The deuterium kinetic isotope effect for the halogenation of an alkane. (n.d.). Pearson+. Retrieved from [Link]
-
Oxidative Dehydrogenation of Propane to Propylene with Soft Oxidants via Heterogeneous Catalysis. (2021). ACS Catalysis. Retrieved from [Link]
-
Propane Tank Storage. (n.d.). Cynch. Retrieved from [Link]
-
Position-Specific Hydrogen Isotope Equilibrium in Propane. (2018). ResearchGate. Retrieved from [Link]
-
Stability of Alkanes. (2025). Filo. Retrieved from [Link]
-
How to Properly Store and Maintain Your Propane Tank. (2025). Styer Propane. Retrieved from [Link]
-
Safety Tips for Storing Propane Tanks. (2025). ICC. Retrieved from [Link]
-
This compound - Stable Isotope. (n.d.). Cortecnet. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook. Retrieved from [Link]
-
Vapor‐Phase Radiolysis of Propane‐d 8 in the Presence of Other Hydrocarbons. (1964). The Journal of Chemical Physics. Retrieved from [Link]
-
Hyman, M., et al. (1999). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Applied and Environmental Microbiology, 65(6), 2588-2596. Retrieved from [Link]
-
High Purity Propane. (n.d.). REAL GAZ. Retrieved from [Link]
-
Metastable Ions and Isotope Effects in the Mass Spectra of Propane and Deuterated Propanes. (1970). The Journal of Chemical Physics. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook, Gas Phase Thermochemistry Data. Retrieved from [Link]
-
Smith, F., et al. (2014). Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 38(2), 73-79. Retrieved from [Link]
-
Analysis of Impurities in Ethylene/Ethane and Propylene/Propane Streams Using a Pulsed Flame Photometric Detector (PFPD). (n.d.). OI Analytical. Retrieved from [Link]
-
van de Merbel, N. C. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis. Retrieved from [Link]
-
Radiolysis of Propane‐d8 in the Presence of Organic Compounds Other Than Hydrocarbons. (1964). The Journal of Chemical Physics. Retrieved from [Link]
-
Chlorinated Propanes | Biodegradation Evaluation. (n.d.). Microbial Insights. Retrieved from [Link]
-
LPG vs Propane: Are they the Same? (2025). i-maximum.com. Retrieved from [Link]
-
Accuracy Profile Validation of a New Analytical Method for Propane Measurement Using Headspace-Gas Chromatography. (2013). SciSpace. Retrieved from [Link]
-
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. Retrieved from [Link]
-
PROPANE. (2011). Thermopedia. Retrieved from [Link]
-
McKee, W. C., & Schleyer, P. v. R. (2013). Correlation effects on the relative stabilities of alkanes. Journal of the American Chemical Society, 135(35), 13008-13014. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook, Mass spectrum (electron ionization). Retrieved from [Link]
-
Attenuated Deuterium Stabilization of Hydrogen-Bound Complexes at Room Temperature. (2020). The Journal of Physical Chemistry A. Retrieved from [Link]
-
What is the difference between natural gas and propane? (2020). MET Group. Retrieved from [Link]
-
Quantification of propane in biological materials by head-space GC. (2002). ResearchGate. Retrieved from [Link]
-
Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph. (n.d.). Agilent Technologies. Retrieved from [Link]
-
Propane Basics. (n.d.). Alternative Fuels Data Center. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook, Infrared Spectrum. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook, Vibrational and/or electronic energy levels. Retrieved from [Link]
-
Propane. (n.d.). NIST WebBook, Antoine Equation Parameters. Retrieved from [Link]
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- 16. isotope.com [isotope.com]
- 17. How to Properly Store and Maintain Your Propane Tank | Styer Propane [styerpropane.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
Safety Operating Guide
Propane-d8 Proper Disposal Procedures
Executive Summary & Hazard Profile
Propane-d8 (
Disposal is a failure of inventory management. The primary goal is always recirculation or return . If disposal is unavoidable (e.g., contamination, valve failure), strict adherence to flammability protocols is required.
Hazard Snapshot (GHS Classification)
| Hazard Class | Category | Statement | Critical Safety Threshold |
| Flammable Gas | 1 | Extremely flammable gas | LEL: 2.1% (Ensure ventilation exceeds this) |
| Gas Under Pressure | Liquefied | Explosion hazard if heated | Store < 52°C (125°F) |
| Simple Asphyxiant | N/A | Displaces oxygen | Use in well-ventilated area |
Strategic Decision Framework
Before initiating any disposal workflow, you must navigate the following decision matrix. This prevents the destruction of high-value isotopes and ensures regulatory compliance.
Decision Logic Diagram
Figure 1: Decision tree for this compound disposal. Priority is always given to supplier return to minimize waste of deuterated material.
Operational Protocols
PROTOCOL A: Return to Supplier (Preferred)
Most deuterated gases are sold in Lecture Bottles (LB) . Due to the high cost of LB disposal (
-
Verify Valve Integrity: Ensure the main valve is closed and the outlet plug is securely tightened.
-
Contact Supplier: Request a Return Authorization (RA) number. Do not ship without an RA.
-
Packaging: Use the original dangerous goods packaging if available. If not, the shipment must be packed by DOT-certified personnel.
-
Labeling: Mark the package as "Hazardous Material: Propane (Deuterated)" UN1978.
PROTOCOL B: Hazmat Waste Pickup (Full/Partial Cylinders)
Trigger: The cylinder contains usable gas (>25 psi), but the supplier will not accept returns, or the gas is contaminated. Warning: Do NOT attempt to vent full cylinders in a laboratory fume hood. The volume of gas released can easily exceed the Lower Explosive Limit (LEL) of 2.1% in the ductwork, creating a fire hazard.
-
Inventory Tagging: Attach a "Hazardous Waste" tag.
-
Chemical Description: List as "this compound (Deuterated Propane)".
-
Hazard Codes: Mark as Ignitable (D001) .
-
Storage: Store in a flammables cabinet or designated gas storage area away from oxidizers until pickup.
-
Coordinate: Schedule pickup with your facility's EHS or licensed waste contractor (e.g., Clean Harbors, Veolia).
PROTOCOL C: Establishing "RCRA Empty" (Residual Gas Only)
Trigger: The cylinder is effectively empty (gauge reads 0), but must be legally declared "RCRA Empty" for scrap metal recycling. Regulatory Basis: 40 CFR 261.7(b)(2) states a compressed gas container is empty when the pressure approaches atmospheric.[1]
Equipment Required:
-
Chemical Fume Hood (Certified functioning)
-
Flow Restrictor (Needle valve or capillary tubing)
-
Check Valve (To prevent backflow)
-
Nitrogen Purge Line (Optional but recommended)
Step-by-Step Procedure:
-
Setup: Place the lecture bottle inside an active fume hood. Remove all ignition sources.[2][3][4][5]
-
Connect: Attach a flow-restricting needle valve to the cylinder outlet.
-
Vent:
-
Slowly open the cylinder valve.
-
Open the needle valve slightly to allow a trickle flow.
-
Scientific Rationale: Rapid expansion causes adiabatic cooling (Joule-Thomson effect), which can freeze the valve open or damage seals. Slow venting prevents this and ensures the hood's exhaust volume dilutes the propane well below the 2.1% LEL [1].
-
-
Verify: Once flow ceases, leave the valve open for 24 hours in the hood to equilibrate with atmospheric pressure.
-
Deface: Remove or spray-paint over the "Propane" label. Write "EMPTY" clearly on the cylinder.[6]
-
Disposal: The steel/aluminum cylinder is now scrap metal. It can be recycled or disposed of as regular trash depending on local municipal rules.
Regulatory Compliance Data
Compliance is non-negotiable. Use these codes for your waste manifests.
| Agency | Regulation/Code | Description |
| EPA (RCRA) | D001 | Characteristic of Ignitability. Applies to this compound waste. |
| EPA (RCRA) | 40 CFR 261.7 | Definition of "Empty" for compressed gases (Pressure |
| DOT | UN1978 | Proper Shipping Name: Propane (applies to deuterated forms). |
| OSHA | 29 CFR 1910.101 | Compressed gases (general requirements) [2].[3][6] |
Emergency Procedures (Leaking Cylinder)
If a this compound cylinder is leaking and cannot be stopped by tightening the valve:
-
Evacuate: Clear the immediate area.
-
Eliminate Ignition: Cut power to hot plates, stirrers, and non-explosion-proof equipment if safe to do so.
-
Relocate (If Safe): Move the cylinder to a fume hood or a safe outdoor area only if you can do so without passing through unventilated spaces.
-
Let it Bleed: Do not attempt to cap a leaking valve (pressure buildup risk). Allow it to empty in the safe, ventilated zone.
-
Re-entry: Do not re-enter the lab until air monitoring confirms propane levels are <10% of LEL.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.101 - Compressed gases (general requirements).[6] United States Department of Labor.[6] [Link][6]
-
U.S. Environmental Protection Agency (EPA). (n.d.). RCRA Orientation Manual: Container Management.[Link]
-
University of Illinois Urbana-Champaign (DEHS). (n.d.).[7] Chemical Waste Fact Sheet – No. 4: Disposal Options for Lecture Bottles.[Link]
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- 1. 40 CFR § 261.7 - Residues of hazardous waste in empty containers. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
